Product packaging for Lansoprazole thiadiazine impurity(Cat. No.:CAS No. 1781244-56-1)

Lansoprazole thiadiazine impurity

Cat. No.: B8819547
CAS No.: 1781244-56-1
M. Wt: 467.5 g/mol
InChI Key: ONVUPIVJYYHEPF-UHFFFAOYSA-N
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Description

Lansoprazole thiadiazine impurity is a useful research compound. Its molecular formula is C23H16F3N5OS and its molecular weight is 467.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1781244-56-1

Molecular Formula

C23H16F3N5OS

Molecular Weight

467.5 g/mol

IUPAC Name

12-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-11-thia-2,9,13,20-tetrazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,14,16,18-octaene

InChI

InChI=1S/C23H16F3N5OS/c1-13-18(32-12-23(24,25)26)10-11-27-19(13)20-30-16-8-4-2-6-14(16)28-21(30)31-17-9-5-3-7-15(17)29-22(31)33-20/h2-11,20H,12H2,1H3

InChI Key

ONVUPIVJYYHEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C2N3C4=CC=CC=C4N=C3N5C6=CC=CC=C6N=C5S2)OCC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Formation Mechanism of Lansoprazole Thiadiazine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental analysis, and characterization of a significant degradation impurity of Lansoprazole, specifically the Lansoprazole thiadiazine impurity. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of Lansoprazole and related pharmaceutical products.

Introduction to Lansoprazole and Its Degradation Profile

Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. Like many complex organic molecules, Lansoprazole can degrade under various stress conditions, leading to the formation of impurities that may impact its efficacy and safety. A notable degradation product, formed under basic hydrolytic stress, is a complex thiadiazine derivative. Understanding the formation pathway of this impurity is crucial for developing robust manufacturing processes and stable formulations.

Identification and Characterization of the Thiadiazine Impurity

The this compound has been identified and characterized as a distinct chemical entity arising from the degradation of the active pharmaceutical ingredient (API) in a basic medium.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[3]imidazo[2,1-b]benzo[3]imidazo[2,1-d][1][3][4]thiadiazine
CAS Number 1781244-56-1
Molecular Formula C₂₃H₁₆F₃N₅OS
Molecular Weight 467.47 g/mol
Appearance White powder
Formation Condition Basic hydrolytic stress

Proposed Formation Mechanism

The formation of the thiadiazine impurity from Lansoprazole under basic conditions is a complex process likely involving several intramolecular rearrangement and condensation steps. While the exact mechanism has not been definitively elucidated in the literature, a plausible pathway is proposed below, based on the structures of the starting material and the final product, and general principles of organic reactivity.

The reaction is initiated by the deprotonation of the benzimidazole N-H proton by a hydroxide ion. This is followed by an intramolecular nucleophilic attack of the resulting anion on the sulfoxide sulfur atom, leading to the cleavage of the S-O bond and the formation of a sulfenate intermediate. Subsequent cyclization and condensation with another molecule of a benzimidazole-derived intermediate, followed by dehydration, could lead to the formation of the fused thiadiazine ring system.

G Proposed Formation Mechanism of this compound cluster_start Lansoprazole cluster_intermediates Reaction Intermediates cluster_end Final Impurity lansoprazole Lansoprazole (C16H14F3N3O2S) intermediate1 Deprotonated Lansoprazole (Anionic Species) lansoprazole->intermediate1 Base (OH-) intermediate2 Intramolecular Rearrangement (Sulfenate Intermediate) intermediate1->intermediate2 Intramolecular Nucleophilic Attack intermediate3 Dimerization and Condensation intermediate2->intermediate3 Reaction with another Lansoprazole-derived intermediate thiadiazine Thiadiazine Impurity (C23H16F3N5OS) intermediate3->thiadiazine Cyclization and Dehydration

Caption: Proposed reaction pathway for the formation of the thiadiazine impurity.

Experimental Protocols

The following sections detail the experimental methodologies for the forced degradation studies and the analysis of the resulting impurities.

This protocol is designed to intentionally degrade Lansoprazole to generate the thiadiazine impurity for analytical purposes.

  • Preparation of the Sample: Accurately weigh 200 mg of Lansoprazole drug substance and transfer it to a round-bottom flask.

  • Addition of Base: Add 100 mL of 0.1 N sodium hydroxide (NaOH) solution to the flask.

  • Reaction Conditions: Reflux the mixture at 60°C for 8 hours. To achieve sufficient degradation, the normality of the NaOH solution can be gradually increased up to 2 N.[1][2]

  • Sample Preparation for Analysis: After cooling, neutralize the solution and dissolve an aliquot in methanol. Further dilute with the mobile phase to a suitable concentration for HPLC analysis.

The following HPLC method can be used for the separation and quantification of Lansoprazole and its degradation products.

Table 2: HPLC Method Parameters

ParameterSpecification
Column X-Select CSH C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium bicarbonate
Mobile Phase B Acetonitrile
Gradient Program T/%B: 0.01/10, 2/10, 11/90, 11.5/100, 13/100, 13.5/10, 15/10
Flow Rate 1.0 mL/min
Column Temperature 45°C
UV Detection 285 nm
Injection Volume 10 µL

The thiadiazine impurity can be isolated from the degradation mixture using preparative HPLC. The structural elucidation is then performed using a combination of spectroscopic techniques.

  • Preparative HPLC: A larger scale version of the analytical HPLC method is employed to isolate a sufficient quantity of the impurity for characterization.

  • LC-MS/MS: Used to determine the mass-to-charge ratio of the impurity and its fragmentation pattern, providing initial structural information.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for the complete structural elucidation of the impurity by establishing the connectivity of atoms within the molecule.[1][2]

G Experimental Workflow start Lansoprazole API degradation Forced Degradation (Basic Hydrolysis) start->degradation analysis HPLC Analysis (Impurity Profiling) degradation->analysis isolation Preparative HPLC (Impurity Isolation) analysis->isolation If impurity > threshold characterization Structural Elucidation (LC-MS, HRMS, NMR) isolation->characterization end Identified Thiadiazine Impurity characterization->end

Caption: Workflow for the identification and characterization of the impurity.

Data Presentation

The following tables summarize the quantitative data from the base degradation study and the NMR spectral data for the this compound.

Table 3: Degradation Products Formed in Base Forced Degradation of Lansoprazole

Peak No.Retention Time (min)% Aream/z (M+H)⁺Identification
16.937.1354.03Sulfide Impurity
29.2537.35370.05Lansoprazole
310.388.8354.03Sulfide Impurity
411.279.9Mixture of massesUnresolved unknown impurities
512.6316.86468.11Thiadiazine Impurity
(Data adapted from Battu, S. and Pottabathini, V., 2015)[1]

Table 4: ¹H and ¹³C NMR Chemical Shifts of the Thiadiazine Impurity

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-CH₃2.25 (s)11.5
Pyridine-OCH₂4.85 (q)66.2
Pyridine-CF₃-123.9 (q)
Pyridine-C3'-125.7
Pyridine-C4'-145.8
Pyridine-C5'7.15 (d)110.1
Pyridine-C6'8.20 (d)148.2
Benzimidazole-H7.2-7.8 (m)112-142 (multiple signals)
Thiadiazine-CH7.91 (s)150.1
(Data interpreted from Battu, S. and Pottabathini, V., 2015)[1]

Conclusion

The formation of the this compound is a significant degradation pathway under basic hydrolytic stress. This guide has outlined its identity, a plausible formation mechanism, and the necessary experimental protocols for its analysis and characterization. A thorough understanding of this impurity is essential for ensuring the quality, safety, and stability of Lansoprazole drug products. The provided methodologies and data serve as a critical resource for researchers and professionals in the pharmaceutical industry to control and monitor this impurity effectively.

References

Structural Elucidation of a Novel Lansoprazole Thiadiazine Degradation Product: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of a novel thiadiazine degradation product of Lansoprazole formed under basic hydrolytic stress conditions. The information presented herein is compiled from published research and is intended to serve as a detailed resource for professionals in the pharmaceutical sciences.

Executive Summary

Lansoprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions. While several degradation products have been identified, a unique and complex thiadiazine derivative has been reported to form under basic hydrolysis. This guide details the isolation and characterization of this impurity, identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[1][2]imidazo[2,1-b]benzo[1][2]imidazo [2,1-d][2][3][4]thiadiazine.[4][5][6][7][8] The structural elucidation was accomplished through a combination of advanced chromatographic and spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) experiments.

Physicochemical and Spectroscopic Data

The quantitative data gathered from the structural elucidation of the Lansoprazole thiadiazine degradation product are summarized below. This data is crucial for the unambiguous identification and characterization of this impurity.

Table 1: Summary of Mass Spectrometry Data
ParameterObserved ValueReference
Molecular FormulaC23H16F3N5OS[4][5][6][7][8]
Molecular Weight467.10[4][5][6][7][8]
Protonated Molecular Ion (M+H)+m/z 468.11[4][6][8]
Monoisotopic Mass (Even Electron Ions)m/z 468.0966[6][9]
Table 2: Key ¹H and ¹³C NMR Spectral Data

A critical aspect of the structural confirmation involved detailed NMR analysis. The presence of a key singlet proton at 7.914 ppm in the ¹H NMR spectrum, which showed correlations to several carbon atoms in the HMBC spectrum, was instrumental in confirming the benzimidazoles substituted[2][3][4] thiadiazine structure.[4][6]

NucleusKey Chemical Shifts (δ ppm)SignificanceReference
¹H NMR7.914 (singlet)Correlates with carbons in the thiadiazine and benzimidazole rings, confirming the core structure.[4][6]
¹³C NMR-The full carbon skeleton was confirmed through various 2D NMR experiments.[4][5][6][7][8]

Experimental Protocols

The following sections detail the methodologies employed for the generation, isolation, and characterization of the Lansoprazole thiadiazine degradation product.

Forced Degradation (Base Hydrolysis)
  • Procedure: 200 mg of Lansoprazole was refluxed with 0.1 N sodium hydroxide (NaOH) solution at 60°C for 8 hours.[4][8] To achieve sufficient degradation, the normality of the NaOH solution was gradually increased up to 2 N.[4][6][8]

  • Sample Preparation for Analysis: The resulting solution was dissolved in methanol and subsequently diluted with the mobile phase before injection into the HPLC system.[4][8]

Isolation of the Degradation Product
  • Technique: Mass-mediated preparative High-Performance Liquid Chromatography (HPLC) was utilized for the isolation of the target impurity.[4][6][8]

  • Instrumentation: A Waters HPLC system equipped with a 2545 pump module, 2996 UV detector, 3100 mass detector, and a 2767 sample manager was used.[4][6]

  • Purification: Fractions corresponding to the mass of the thiadiazine degradation product (m/z 468.11) were collected, pooled, and lyophilized to obtain the pure solid impurity.[4][6]

Structural Characterization

The isolated impurity was subjected to a suite of analytical techniques to confirm its structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrumentation: Data was acquired in positive ion mode using MassLynx software.[9]

    • Key Findings: HRMS data confirmed the molecular formula as C23H16F3N5OS with a monoisotopic mass of 467.10.[4][5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Experiments Conducted: A comprehensive set of NMR experiments were performed, including ¹H NMR, ¹³C NMR, Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), Nuclear Overhauser Effect (NOE), and Correlation Spectroscopy (COSY).[4][5][6][7][8]

    • Significance: These experiments provided detailed information about the proton and carbon environments and their connectivity, allowing for the unambiguous assignment of the complex fused ring structure of the thiadiazine derivative.[4][6] The COSY spectrum was particularly useful in identifying correlations between adjacent protons.[6]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the structural elucidation and the proposed chemical formation of the thiadiazine degradation product.

experimental_workflow cluster_degradation Forced Degradation cluster_isolation Isolation cluster_characterization Structural Characterization lansoprazole Lansoprazole Bulk Drug base_hydrolysis Base Hydrolysis (0.1 N - 2 N NaOH, 60°C, 8h) lansoprazole->base_hydrolysis degraded_sample Degraded Sample Mixture base_hydrolysis->degraded_sample prep_hplc Mass-Mediated Preparative HPLC degraded_sample->prep_hplc fractions Collect Fractions (m/z 468.11) prep_hplc->fractions lyophilization Lyophilization fractions->lyophilization isolated_impurity Isolated Thiadiazine Impurity lyophilization->isolated_impurity hrms HRMS Analysis isolated_impurity->hrms nmr NMR Spectroscopy (1H, 13C, HMBC, HSQC, COSY, NOE) isolated_impurity->nmr structure_elucidation Structure Elucidation hrms->structure_elucidation nmr->structure_elucidation

Caption: Experimental workflow for the isolation and structural elucidation of the Lansoprazole thiadiazine degradation product.

formation_pathway lansoprazole Lansoprazole C16H14F3N3O2S intermediate Putative Intermediates lansoprazole->intermediate Base Hydrolysis (NaOH) thiadiazine Thiadiazine Degradation Product C23H16F3N5OS intermediate->thiadiazine Intramolecular Cyclization & Condensation

Caption: Proposed formation pathway of the thiadiazine degradation product from Lansoprazole under basic conditions.

References

An In-depth Technical Guide to the Base-Catalyzed Degradation of Lansoprazole and Formation of 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzoimidazo[2,1-b]benzoimidazo[2,1-d]thiadiazine

An In-depth Technical Guide to the Base-Catalyzed Degradation of Lansoprazole and Formation of 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[1][2]imidazo[2,1-b]benzo[1][2]imidazo[2,1-d][2][3][4]thiadiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the base-catalyzed degradation of the proton pump inhibitor, lansoprazole, leading to the formation of a novel thiadiazine derivative. The information presented herein is compiled from published research and is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development.

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders.[1][2] As with many pharmaceuticals, lansoprazole is susceptible to degradation under various stress conditions, including acidic and basic environments.[3] Understanding the degradation pathways of lansoprazole is crucial for ensuring its stability, efficacy, and safety in pharmaceutical formulations.

This guide focuses specifically on the degradation of lansoprazole under basic hydrolytic stress, which results in the formation of a unique and complex thiadiazine derivative. This degradation product has been identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[4][5]imidazo[2,1-b]benzo[4][5]imidazo[2,1-d][5][6][3]thiadiazine.[3] The elucidation of the structure of this compound and its formation pathway is critical for impurity profiling and the development of stable lansoprazole formulations.

Quantitative Data Summary

The following table summarizes the degradation products of lansoprazole observed under basic forced degradation conditions, as identified by HPLC-MS analysis. The data is based on the study by Battu and Pottabathini (2015), which provides the most detailed investigation into this specific degradation pathway.

Peak No.Retention Time (min)Observed Mass (m/z) [M+H]⁺% AreaIdentification
16.93271.987.37Reported Impurity
29.25370.0537.35Lansoprazole
310.38354.038.8Sulphide Impurity
411.27407.13, 502.109.9Mixture of Unresolved Unknown Impurities
512.63468.1116.867-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[4][5]imidazo[2,1-b]benzo[4][5]imidazo[2,1-d][5][6][3]thiadiazine

Experimental Protocols

The following protocols are based on the methodologies reported for the base-catalyzed degradation of lansoprazole and the analysis of its degradation products.[3]

Base-Catalyzed Degradation of Lansoprazole

Objective: To induce the degradation of lansoprazole under basic conditions to form the thiadiazine derivative.

Materials:

  • Lansoprazole standard

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Methanol (HPLC grade)

  • Mobile phase for HPLC analysis

  • Round bottom flask with reflux condenser

  • Heating mantle or water bath

Procedure:

  • Weigh 200 mg of lansoprazole standard and transfer it to a round bottom flask.

  • Add a sufficient volume of 0.1 N NaOH solution to the flask.

  • Reflux the mixture at 60°C for 8 hours using a heating mantle or water bath. To achieve sufficient degradation, the normality of the base solution can be gradually increased from 0.1 N up to 2 N.[3]

  • After the reflux period, allow the solution to cool to room temperature.

  • For analytical purposes, dissolve the resultant sample in methanol and then dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Inject 10 µL of the prepared sample into the HPLC system.

Analytical Method for Degradation Product Analysis

Objective: To separate and identify the degradation products of lansoprazole using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer

  • Analytical column: X-Select CSH C18 (150 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium bicarbonate

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile phase

  • UV Detection: 285 nm

  • Gradient Program: While a specific gradient is not detailed in the primary literature, a typical gradient for separating related substances would start with a low percentage of organic phase (Mobile Phase B) and gradually increase to elute more hydrophobic compounds.

Mass Spectrometry Conditions (for identification):

  • A mass detector is used in conjunction with the HPLC system to obtain the mass-to-charge ratio (m/z) of the eluting peaks, which is crucial for identifying the degradation products.

Isolation of the Thiadiazine Degradation Product

Objective: To isolate the thiadiazine derivative for structural elucidation.

Procedure:

  • The analytical HPLC method can be scaled up to a preparative scale using a larger dimension column (e.g., 150 x 19 mm, 5 µm) and a higher flow rate (e.g., 19 mL/min).[3]

  • A mass-based auto-purification system can be employed to selectively collect the fraction corresponding to the thiadiazine derivative (m/z 468.11).[3]

Structural Characterization

Objective: To confirm the chemical structure of the isolated thiadiazine derivative.

Techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the detailed chemical structure and connectivity of the atoms.

Proposed Reaction Mechanism and Visualization

The exact mechanism for the formation of the thiadiazine derivative from lansoprazole under basic conditions is not explicitly detailed in the available literature. However, based on the structures of the reactant and the product, a plausible reaction pathway can be proposed. The formation of the thiadiazine involves the reaction of two molecules of a lansoprazole-derived intermediate.

The following diagram illustrates a proposed logical workflow for the degradation and analysis process.

Gcluster_degradationBase-Catalyzed Degradationcluster_analysisAnalysis and CharacterizationLansoprazoleLansoprazoleIntermediateReactive Intermediate(Proposed)Lansoprazole->IntermediateNaOH, 60°CThiadiazineThiadiazine DerivativeIntermediate->ThiadiazineDimerization/CondensationHPLCHPLC SeparationThiadiazine->HPLCMSMass Spectrometry(Identification)HPLC->MSIsolationPreparative HPLC(Isolation)HPLC->IsolationNMRNMR Spectroscopy(Structure Elucidation)Isolation->NMR

Caption: Proposed workflow for the base-catalyzed degradation of lansoprazole to a thiadiazine derivative and its subsequent analysis.

The following diagram illustrates a proposed experimental workflow.

Gcluster_workflowExperimental WorkflowStartStart: LansoprazoleDegradationBase Degradation(NaOH, 60°C, 8h)Start->DegradationAnalysisAnalytical HPLC-MSDegradation->AnalysisIdentificationIdentify Degradation ProductsAnalysis->IdentificationIsolationPreparative HPLCAnalysis->IsolationIf novel peakQuantificationQuantify Products(% Area)Identification->QuantificationCharacterizationHRMS & NMRIsolation->CharacterizationStructureElucidate StructureCharacterization->Structure

Caption: A flowchart outlining the key steps in the experimental investigation of lansoprazole's base-catalyzed degradation.

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Lansoprazole Thiadiazine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, isolation, and characterization of a significant Lansoprazole impurity, 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[1][2]imidazo[2,1-b]benzo[1][2]imidazo[2,1-d][2][3]thiadiazine. This document details the formation of this impurity under basic stress conditions and outlines the analytical techniques employed for its structural elucidation.

Introduction

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. During its synthesis and storage, various impurities can form, which require thorough identification and characterization to ensure the drug's safety and efficacy. One such impurity, the Lansoprazole thiadiazine derivative, has been identified as a degradation product formed under basic hydrolytic conditions.[2] This guide focuses on the methodology for generating and characterizing this specific impurity.

Chemical Identity and Properties

The Lansoprazole thiadiazine impurity is a complex heterocyclic compound formed from the degradation of Lansoprazole. Its key identifying information is summarized in the table below.

PropertyValue
Chemical Name 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[1][2]imidazo[2,1-b]benzo[1][2]imidazo[2,1-d][2][3]thiadiazine
Molecular Formula C₂₃H₁₆F₃N₅OS
Molecular Weight 467.47 g/mol
CAS Number 1781244-56-1
Appearance White powder

Synthesis and Isolation

The this compound is primarily formed through the forced degradation of Lansoprazole under basic conditions. A direct, targeted synthesis protocol for this specific impurity is not widely reported in the scientific literature. Therefore, the following experimental protocol is based on the conditions reported for its formation during hydrolytic degradation studies.[2][4]

Experimental Protocol: Formation via Forced Degradation

This protocol describes the generation of the thiadiazine impurity from Lansoprazole through base-catalyzed hydrolysis.

Materials:

  • Lansoprazole standard

  • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl) for neutralization (if required)

Procedure:

  • Prepare a 0.1 N to 2 N sodium hydroxide solution.

  • Dissolve a known quantity of Lansoprazole (e.g., 200 mg) in the NaOH solution.

  • Reflux the mixture at 60°C for approximately 8 hours to induce degradation. The normality of the NaOH solution can be gradually increased to achieve sufficient degradation.[4]

  • After reflux, cool the reaction mixture to room temperature.

  • For analytical purposes, dissolve the resultant sample in methanol and dilute with the mobile phase for HPLC analysis.[4]

Experimental Protocol: Isolation by Preparative HPLC

The isolation of the this compound is achieved using a mass-mediated auto-purification system with preparative High-Performance Liquid Chromatography (HPLC).[2]

Instrumentation:

  • Preparative HPLC system with a mass detector

  • Column: C18, 150 x 19 mm, 5 µm particle size (or equivalent)

Mobile Phase:

  • A suitable gradient of aqueous and organic solvents (e.g., water and acetonitrile) is used. For enhanced ionization in the mass detector, 0.1% formic acid can be added to the mobile phase.[2]

Procedure:

  • Dissolve the crude degradation product mixture in a suitable solvent.

  • Inject the sample into the preparative HPLC system.

  • Set the flow rate to approximately 19 mL/min.

  • Monitor the elution of compounds using a UV detector and a mass spectrometer.

  • Collect the fraction corresponding to the mass-to-charge ratio (m/z) of the thiadiazine impurity (m/z 468.11 [M+H]⁺).[2]

  • Lyophilize the collected fractions to obtain the isolated impurity as a solid.

Characterization

The structural elucidation of the this compound is accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass and elemental composition of the impurity.

Experimental Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Observed Mass: m/z 468.0966 ([M+H]⁺)[5]

  • Elemental Composition: C₂₃H₁₇F₃N₅OS ([M+H]⁺)[5]

Table 1: HRMS Data Summary

ParameterObserved Value
Monoisotopic Mass [M+H]⁺ 468.0966
Elemental Composition C₂₃H₁₇F₃N₅OS
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed molecular structure. The spectra are typically recorded in DMSO-d₆.[2]

Key Observations from NMR Data:

  • The ¹H and ¹³C NMR spectra of the impurity, when compared to Lansoprazole, show the absence of the methylene (-CH₂) group protons and carbon, respectively.[2]

  • COSY (¹H-¹H Correlation Spectroscopy) reveals correlations between adjacent protons in the two benzimidazole rings and the pyridine ring.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments help in assigning the quaternary carbons and establishing the connectivity between different parts of the molecule.

While specific, detailed peak lists with chemical shifts and coupling constants are not fully available in the public literature, the combination of these NMR techniques provides the necessary data for complete structural confirmation.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the overall process for generating and characterizing the this compound.

G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization lansoprazole Lansoprazole degradation Base-catalyzed Forced Degradation (NaOH, 60°C) lansoprazole->degradation crude Crude Degradation Mixture degradation->crude prep_hplc Preparative HPLC Isolation crude->prep_hplc isolated_impurity Isolated Thiadiazine Impurity prep_hplc->isolated_impurity hrms HRMS Analysis isolated_impurity->hrms nmr NMR Spectroscopy (1H, 13C, 2D) isolated_impurity->nmr structure_elucidation Structural Elucidation hrms->structure_elucidation nmr->structure_elucidation

Caption: Workflow for the synthesis and characterization of the impurity.

Proposed Formation Pathway

The following diagram illustrates a plausible reaction pathway for the formation of the thiadiazine impurity from Lansoprazole under basic conditions.

G lansoprazole Lansoprazole intermediate Reactive Intermediate (Proposed) lansoprazole->intermediate Base (OH⁻) thiadiazine Thiadiazine Impurity intermediate->thiadiazine Intramolecular Cyclization & Rearrangement

References

molecular weight and formula of Lansoprazole thiadiazine impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Lansoprazole and a notable thiadiazine impurity, Lansoprazole Thiadiazine Impurity 1. It includes key molecular data, a representative analytical methodology for impurity profiling, and a visualization of the relationship between the active pharmaceutical ingredient (API) and the impurity.

Core Data Presentation

A summary of the key quantitative data for Lansoprazole and its thiadiazine impurity is presented in Table 1. This allows for a direct comparison of their fundamental molecular properties.

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Lansoprazole 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole103577-45-3C₁₆H₁₄F₃N₃O₂S369.36
This compound 1 4-Methylbenzo[1][2]imidazo[1,2-b]pyrido[1,2-d][1][3]thiadiazin-3-ol2518281-98-4C₁₄H₁₁N₃OS269.3[4]

Physicochemical Characteristics

Lansoprazole is a substituted benzimidazole that acts as a proton pump inhibitor, effectively suppressing gastric acid secretion. It is a white to brownish-white odorless crystalline powder that melts with decomposition at approximately 166°C. Lansoprazole is freely soluble in dimethylformamide, soluble in methanol, sparingly soluble in ethanol, and practically insoluble in hexane and water.

This compound 1 is a potential process-related impurity or degradation product associated with Lansoprazole. While its exact formation pathway from Lansoprazole is not extensively detailed in publicly available literature, its structure represents a significant alteration of the parent molecule, involving a different heterocyclic ring system. The presence of such impurities is critical to monitor and control during drug manufacturing to ensure the safety and efficacy of the final drug product. This impurity is available as a reference standard for analytical purposes[4][5][6][7][8].

Experimental Protocols

The detection and quantification of impurities in active pharmaceutical ingredients like Lansoprazole are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

While a specific validated method for the this compound 1 is not detailed in the reviewed literature, a general stability-indicating UPLC method for Lansoprazole and its related substances can be adapted. The following is a representative protocol based on established methods for Lansoprazole impurity profiling[3]:

Objective: To detect and quantify Lansoprazole and its process-related and degradation impurities.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.01M Phosphate Buffer (pH adjusted to 7.0) : Methanol (90:10 v/v).

  • Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    5 50
    10 70
    12 30

    | 15 | 30 |

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 285 nm[3].

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

Sample Preparation:

  • Standard Solution: Prepare a solution of Lansoprazole reference standard in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration.

  • Impurity Standard Solution: Prepare a solution of this compound 1 reference standard to a known concentration.

  • Test Solution: Accurately weigh and dissolve the Lansoprazole drug substance in the diluent to achieve a specified concentration.

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness[3][9]. Specificity is confirmed by demonstrating that degradation products and other impurities do not interfere with the analysis of Lansoprazole and the impurity of interest[3].

Logical Relationship Diagram

The following diagram illustrates the relationship between Lansoprazole and its thiadiazine impurity, highlighting their distinct molecular formulas and weights. As the precise formation pathway is not well-documented, this diagram presents a logical, rather than a mechanistic, relationship.

Lansoprazole_Impurity_Relationship Lansoprazole Lansoprazole Formula: C₁₆H₁₄F₃N₃O₂S MW: 369.36 g/mol Impurity This compound 1 Formula: C₁₄H₁₁N₃OS MW: 269.3 g/mol Lansoprazole->Impurity Is a potential impurity of

Caption: Relationship between Lansoprazole and its Thiadiazine Impurity 1.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is paramount. This in-depth technical guide delves into the discovery of new lansoprazole-related compounds identified during stability studies. By providing a comprehensive overview of experimental protocols, quantitative data, and logical workflows, this document serves as a core resource for those involved in the analytical development and quality control of this widely used proton pump inhibitor.

Lansoprazole, a cornerstone in the treatment of acid-related disorders, is known to be susceptible to degradation under various stress conditions. Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products that could emerge during the manufacturing process or upon storage. These studies are critical for establishing the drug's intrinsic stability, developing stability-indicating analytical methods, and ensuring patient safety.

Recent investigations have revealed the formation of several previously unknown lansoprazole-related compounds under acidic, basic, and oxidative stress. This guide will synthesize the findings from multiple studies to provide a detailed account of these discoveries.

Quantitative Analysis of Lansoprazole Degradation

The extent of lansoprazole degradation and the formation of its related compounds vary significantly with the applied stress conditions. The following tables summarize the quantitative data from forced degradation studies, offering a comparative look at the drug's stability profile.

Stress ConditionReagent/ParametersDurationDegradation of Lansoprazole (%)Number of Degradation Products (DPs) IdentifiedReference
Acid Hydrolysis 0.1 N to 2 N HCl8 hours at 60°CSignificant3 (DP-1, DP-2, DP-3)[1][2]
Base Hydrolysis 0.1 N NaOH8 hours at 60°CSignificant1 (DP-4)[1][2]
Neutral Hydrolysis WaterNot specifiedSignificant1 (DP-5)[1]
Oxidative 6% H₂O₂2 hoursSignificant4 (DP-1, DP-6, DP-7, DP-8)[1][3]
Thermal 105°C14 hoursStableNot observed[1][3]
Photolytic Visible light (1.2 million lux-hours)Not specifiedStableNot observed[1][3]

Table 1: Summary of Lansoprazole Degradation under Various Stress Conditions.

Degradation ProductStress Condition of FormationMolecular Formulam/z (M+H)⁺Reference
DP-1 Acidic, OxidativeNot specifiedNot specified[1]
DP-2 AcidicC₁₆H₁₄N₂O₂S268[1][4]
DP-3 AcidicNot specifiedNot specified[1]
DP-4 BasicNot specifiedNot specified[1]
DP-5 NeutralNot specifiedNot specified[1]
DP-6 OxidativeNot specifiedNot specified[1]
DP-7 OxidativeNot specifiedNot specified[1]
DP-8 OxidativeNot specifiedNot specified[1]
New Base Degradation Product BasicC₂₃H₁₆F₃N₅OS468.11[2]

Table 2: Newly Identified Lansoprazole Degradation Products and Their Characteristics.

Experimental Protocols: A Detailed Look

The identification and characterization of new lansoprazole-related compounds rely on a series of meticulously executed experiments. The following protocols are synthesized from published studies to provide a comprehensive methodology.

Forced Degradation (Stress) Studies

Forced degradation studies are performed on lansoprazole to generate its degradation products.[1] The general procedure involves subjecting a solution of the drug substance to various stress conditions as stipulated by ICH guideline Q1A (R2).[5]

  • Acid Hydrolysis: 200 mg of lansoprazole is refluxed with 0.1 N HCl at 60°C for 8 hours. The normality of the acid can be gradually increased to 2 N to achieve sufficient degradation.[2]

  • Base Hydrolysis: 200 mg of lansoprazole is refluxed with 0.1 N NaOH at 60°C for 8 hours.[2]

  • Oxidative Degradation: Lansoprazole is treated with 6% hydrogen peroxide (H₂O₂) for 2 hours.[3]

  • Thermal Degradation: Lansoprazole is exposed to a temperature of 105°C for 14 hours.[3]

  • Photolytic Degradation: Lansoprazole is exposed to visible light totaling 1.2 million lux-hours.[3]

Following exposure to the stress conditions, the resultant solutions are prepared for analysis.

Chromatographic Separation

A stability-indicating analytical method is crucial for separating the newly formed degradation products from the parent drug and from each other. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.[1][3]

  • Column: A Hiber Purospher, C18 (250 × 4.6 mm, 5 µm) column or a Waters Acquity BEH C18 column is typically used.[1][3]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: A typical flow rate is 1.0 ml/min.[1]

  • Detection: UV detection at 285 nm is used to monitor the elution of lansoprazole and its impurities.[3]

Structural Elucidation

Once the degradation products are separated, their chemical structures are determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): UPLC coupled with Electrospray Ionization (ESI) and HRMS provides accurate mass measurements of the protonated molecular ions ([M+H]⁺) of the degradation products. This data is instrumental in determining their elemental composition.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, major degradation products are often isolated using semi-preparative HPLC.[1] The isolated impurities are then subjected to a battery of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to fully characterize their chemical structure.[2][4]

Visualizing the Workflow and Pathways

To better illustrate the logical flow of the discovery process, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow Lansoprazole Lansoprazole Drug Substance Acid Acid Hydrolysis (0.1-2N HCl, 60°C, 8h) Lansoprazole->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 8h) Lansoprazole->Base Oxidative Oxidative Stress (6% H₂O₂, 2h) Lansoprazole->Oxidative Thermal Thermal Stress (105°C, 14h) Lansoprazole->Thermal Photolytic Photolytic Stress (1.2M lux-hrs) Lansoprazole->Photolytic HPLC HPLC / UPLC Separation (C18 Column, Gradient Elution) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC HRMS HRMS Analysis (Accurate Mass Measurement) HPLC->HRMS Isolation Isolation of Major DPs (Semi-preparative HPLC) HPLC->Isolation Characterization Structural Characterization of New Related Compounds HRMS->Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR NMR->Characterization

Figure 1: Experimental workflow for the discovery of new lansoprazole related compounds.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions cluster_neutral Neutral Conditions Lansoprazole Lansoprazole DP1_acid DP-1 Lansoprazole->DP1_acid DP2 DP-2 Lansoprazole->DP2 DP3 DP-3 Lansoprazole->DP3 DP4 DP-4 Lansoprazole->DP4 New_Base_DP New Degradation Product (m/z 468.11) Lansoprazole->New_Base_DP DP1_ox DP-1 Lansoprazole->DP1_ox DP6 DP-6 Lansoprazole->DP6 DP7 DP-7 Lansoprazole->DP7 DP8 DP-8 Lansoprazole->DP8 DP5 DP-5 Lansoprazole->DP5

Figure 2: Logical relationship of lansoprazole degradation pathways under different stress conditions.

Conclusion

The stability of lansoprazole is a critical quality attribute that requires thorough investigation. The discovery of new related compounds in forced degradation studies underscores the importance of employing robust analytical methodologies. This guide provides a comprehensive overview of the current knowledge on newly identified lansoprazole degradation products, the experimental protocols for their discovery, and a clear visualization of the associated workflows. This information is invaluable for analytical scientists and formulation developers working to ensure the quality, safety, and efficacy of lansoprazole-containing products. Further research into the toxicological profiles of these new compounds is warranted to fully assess their impact.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lansoprazole Thiadiazine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed HPLC method for the identification and quantification of the Lansoprazole thiadiazine impurity, a potential degradation product found in Lansoprazole drug substances and formulations.

Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis, storage, or under stress conditions, various impurities can form. One such impurity is the Lansoprazole thiadiazine derivative, which has been identified as a major degradation product under basic stress conditions[1][2]. Regulatory bodies require stringent control of impurities in pharmaceutical products, making reliable analytical methods for their quantification essential.

This application note details a stability-indicating HPLC method designed for the separation and quantification of the this compound from the active pharmaceutical ingredient (API) and other related substances.

The this compound is chemically identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[3][4]imidazo[2,1-b]benzo[3][4]imidazo[2,1-d][4][5][6]thiadiazine[7]. It has a molecular formula of C₂₃H₁₆F₃N₅OS and a molecular weight of 467.47 g/mol [7]. This compound can appear as a white powder[7].

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of the this compound.

Instrumentation and Materials
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A Waters Alliance HPLC system or equivalent is suitable[6].

  • Chromatographic Data System: Empower2 software or equivalent for data acquisition and processing[6].

  • Chemicals and Reagents:

    • Lansoprazole reference standard and this compound reference standard.

    • Acetonitrile (HPLC grade)[6][8].

    • Methanol (HPLC grade)[6][8].

    • Potassium dihydrogen orthophosphate (Analytical grade)[6].

    • Dipotassium hydrogen phosphate (Analytical grade)[6].

    • Triethylamine (TEA)[6].

    • Phosphoric acid (for pH adjustment)[9].

    • Water (Milli-Q or equivalent purified water)[6].

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Lansoprazole and its thiadiazine impurity. These conditions are based on established methods for Lansoprazole and its related substances[5][6][8].

ParameterRecommended Condition
Column Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent C18 column[6].
Mobile Phase A Buffer: Methanol (90:10, v/v). The buffer is prepared by dissolving 1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 mL of water, with the pH adjusted to 7.4 with Triethylamine[6].
Mobile Phase B Acetonitrile: Methanol (90:10, v/v)[6].
Gradient Program A gradient elution is recommended to ensure optimal separation. A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities.
Flow Rate 1.0 mL/min[8].
Column Temperature 40°C[5].
Detection Wavelength 285 nm[5].
Injection Volume 10 µL.
Autosampler Temperature 5°C[6].
Diluent A mixture of Mobile Phase A and acetonitrile (90:10, v/v) can be used as a diluent[8].
Preparation of Solutions
  • Standard Stock Solution (Lansoprazole): Accurately weigh about 25 mg of Lansoprazole reference standard into a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the diluent.

  • Standard Stock Solution (Thiadiazine Impurity): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in diluent and make up to the volume.

  • System Suitability Solution: Prepare a solution containing a known concentration of Lansoprazole and the thiadiazine impurity in the diluent.

  • Test Solution (Sample Preparation): Accurately weigh about 25 mg of the Lansoprazole sample into a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the diluent.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the impurity peak is well-resolved from Lansoprazole and other degradation products[5].The resolution between the Lansoprazole peak and the thiadiazine impurity peak should be greater than 2.0[8].
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions with different concentrations of the thiadiazine impurity should be prepared and analyzed.The correlation coefficient (r²) should be greater than 0.999[8].
Accuracy The closeness of the test results obtained by the method to the true value. This can be determined by spiking a placebo with known amounts of the thiadiazine impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).The recovery should be within 90-110%[8].
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).The relative standard deviation (%RSD) should be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.The method should be sensitive enough to detect and quantify the impurity at its specification limit. For example, LOD and LOQ for Lansoprazole impurities have been reported to be around 0.005% and 0.01% respectively[8].
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be tested by varying parameters such as flow rate, column temperature, and mobile phase pH[5].The system suitability parameters should remain within acceptable limits.

Data Presentation

The quantitative data for the validation of the HPLC method for the this compound should be summarized in clear and concise tables.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor (Lansoprazole) ≤ 2.0
Theoretical Plates (Lansoprazole) ≥ 2000
Resolution (Lansoprazole and Thiadiazine Impurity) ≥ 2.0

| %RSD of Peak Areas (n=6) | ≤ 2.0% | |

Table 2: Linearity Data for this compound

Concentration (µg/mL) Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Slope

| Intercept | |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
50%
100%

| 150% | | | | |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of the this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting A Weigh Standards & Samples B Dissolve in Diluent A->B C Volumetric Dilution B->C D System Suitability Test C->D Transfer to Autosampler Vials E Inject Blank (Diluent) D->E F Inject Standard Solutions E->F G Inject Sample Solutions F->G H Integrate Chromatograms G->H Acquire Chromatographic Data I Identify & Quantify Impurity H->I J Generate Report I->J

References

Application Note: High-Resolution UPLC Method for the Separation of Lansoprazole and its Thiadiazine Degradant

Author: BenchChem Technical Support Team. Date: November 2025

[AN001]

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of the proton-pump inhibitor lansoprazole from its process-related impurities and degradation products, including the critical thiadiazine degradant. The method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions. This protocol is invaluable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of lansoprazole.

Introduction

Lansoprazole is a widely used proton-pump inhibitor for treating acid-related gastrointestinal disorders. During its synthesis and storage, or upon exposure to stress conditions such as acid and oxidation, lansoprazole can degrade to form various impurities.[1][2][3] One of the significant degradants is the thiadiazine derivative, the formation of which indicates a critical degradation pathway. Therefore, a reliable analytical method to separate and quantify lansoprazole from this degradant is essential for ensuring the safety and efficacy of the drug product. This UPLC method offers high resolution, sensitivity, and a significantly reduced runtime compared to conventional HPLC methods.[4]

Experimental Protocol

Instrumentation and Materials
  • System: Waters Acquity UPLC system with a photodiode array (PDA) detector or equivalent.[4]

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer with 8 mL of triethylamine in 1000 mL of Milli-Q water, with the pH adjusted to 7.0 using orthophosphoric acid, mixed with methanol in a 90:10 (v/v) ratio.[1][2]

  • Mobile Phase B: Methanol and acetonitrile in a 50:50 (v/v) ratio.[1][2]

  • Diluent: A mixture of a pH 11.0 buffer and ethanol.[4]

  • Standards and Samples: Lansoprazole reference standard and test samples.

Chromatographic Conditions

A gradient elution was employed for the separation.

ParameterValue
Flow Rate 0.3 mL/min[1][2][4]
Injection Volume 2 µL
Column Temperature 40°C[1]
Detection 285 nm[1][2][3]
Run Time Approximately 15 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
8.04060
12.04060
12.5955
15.0955
Sample Preparation
  • Standard Solution: Prepare a stock solution of lansoprazole reference standard in the diluent. Further dilute to the desired concentration for analysis.

  • Sample Solution: For pharmaceutical dosage forms, dissolve the contents in the diluent to achieve a known theoretical concentration of lansoprazole.

  • Forced Degradation Samples: Lansoprazole was found to degrade significantly under acid and oxidative stress conditions.[1][2][3]

    • Acid Degradation: Expose the lansoprazole sample to 1N HCl for a short period (e.g., 1 minute) to induce degradation.[1][3] Neutralize the solution before injection.

    • Oxidative Degradation: Treat the lansoprazole sample with a solution of hydrogen peroxide (e.g., 6% H₂O₂) to induce oxidative degradation.[1][3]

Quantitative Data Summary

The following table summarizes the typical retention times for lansoprazole and its thiadiazine degradant, as observed in forced degradation studies.

CompoundRetention Time (min)
Thiadiazine Degradant~ 3.5
Lansoprazole~ 9.8

Note: Retention times are approximate and may vary slightly depending on the specific system and column conditions.

Method Validation

The UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated to be specific, precise, accurate, linear, and robust.[1][2] The method's stability-indicating power was confirmed through forced degradation studies, where the degradation products were well-resolved from the main peak.[1][2][3]

Visualizations

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Standard Lansoprazole Reference Standard UPLC_System Acquity UPLC System BEH C18 Column Standard->UPLC_System Sample Lansoprazole Test Sample Sample->UPLC_System Degraded_Sample Forced Degradation (Acid/Oxidation) Degraded_Sample->UPLC_System Detection PDA Detector (285 nm) UPLC_System->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the UPLC analysis of lansoprazole.

Degradation_Pathway Lansoprazole Lansoprazole Stress Stress Conditions (e.g., Acid, Oxidation) Lansoprazole->Stress Thiadiazine Thiadiazine Degradant Stress->Thiadiazine Degradation Other_Impurities Other Degradation Products Stress->Other_Impurities Degradation

Caption: Logical relationship of lansoprazole degradation.

References

Application Note & Protocol: Quantification of Lansoprazole Thiadiazine Impurity by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Lansoprazole thiadiazine impurity in bulk drug substances or pharmaceutical formulations using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis, formulation, or storage, various process-related and degradation impurities can arise. One such potential impurity is the Lansoprazole thiadiazine derivative, which needs to be monitored and controlled to ensure the safety and efficacy of the final drug product. This application note describes a robust LC-MS/MS method for the selective and sensitive quantification of this specific impurity.

The this compound, chemically named 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[2][3]imidazo[2,1-b]benzo[2][3]imidazo[2,1-d][3][4][5]thiadiazine, has a molecular weight of 467.47 g/mol .[6][7] This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify this impurity, even at low levels.

Experimental Protocol

Materials and Reagents
  • Lansoprazole reference standard

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (Milli-Q® or equivalent)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lansoprazole and the thiadiazine impurity reference standards in methanol to obtain individual stock solutions.

  • Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the thiadiazine impurity stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected specification level. A typical range might be 0.05 to 2.0 µg/mL. A working solution of Lansoprazole (e.g., 40 µg/mL) should also be prepared.[2]

  • Sample Preparation: Accurately weigh a portion of the Lansoprazole bulk drug or powdered formulation, and dissolve it in the diluent to achieve a target concentration of Lansoprazole (e.g., 400 µg/mL).[2] This solution may need to be further diluted to fit within the calibration range of the impurity assay.

LC-MS/MS Method

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 5 mM Ammonium Acetate in water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Elution Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Source Temperature 325 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Lansoprazole and its thiadiazine impurity.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q2) (m/z)Dwell Time (ms)Collision Energy (eV)
Lansoprazole370.1252.110025
This compound468.1To be determined100To be determined

Note: The specific product ion and optimal collision energy for the thiadiazine impurity need to be determined by infusing a standard solution of the impurity into the mass spectrometer and performing a product ion scan. A potential significant fragment would likely arise from the cleavage of the bond linking the benzimidazole and pyridine moieties.

Method Validation

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of the this compound.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_sample Weigh and Dissolve Lansoprazole Sample lc_separation Chromatographic Separation (C18 Column) prep_sample->lc_separation prep_std Prepare Stock and Working Standards of Impurity prep_cal Create Calibration Curve Standards prep_std->prep_cal prep_cal->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection Eluent integration Peak Integration ms_detection->integration Raw Data quantification Quantification using Calibration Curve integration->quantification reporting Report Impurity Level quantification->reporting

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The method is designed to be sensitive, specific, and suitable for routine quality control analysis in the pharmaceutical industry. Adherence to this protocol will enable accurate monitoring of this impurity, contributing to the overall quality and safety of Lansoprazole drug products.

References

Development of a Stability-Indicating Assay for Lansoprazole and Its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and validation of a stability-indicating assay for the proton-pump inhibitor, lansoprazole. The protocols and data presented herein are essential for the quality control of lansoprazole in bulk drug substances and pharmaceutical dosage forms, ensuring its efficacy and safety by monitoring the presence of impurities and degradation products.

Introduction

Lansoprazole is a substituted benzimidazole that inhibits gastric acid secretion.[1] Like many pharmaceuticals, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that may compromise its therapeutic effect or pose a safety risk. Therefore, a stability-indicating analytical method is crucial to separate and quantify lansoprazole from its potential degradation products and process-related impurities.[2][3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed and validated according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Materials and Reagents
  • Lansoprazole reference standard and samples

  • Known lansoprazole-related compounds/impurities standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Dipotassium hydrogen phosphate

  • Triethylamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Purified water

Chromatographic Conditions

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed for the separation and quantification of lansoprazole and its impurities.

ParameterCondition
Column Waters Acquity BEH C18 (or equivalent)
Mobile Phase A Phosphate buffer (pH 7.0) and Methanol (90:10 v/v)[2][3]
Mobile Phase B Methanol and Acetonitrile (50:50 v/v)[2][3]
Gradient Program Optimized for separation of all impurities
Flow Rate 1.0 mL/min[4]
Detection Wavelength 285 nm[2][3]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C[5]
Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.4 with Triethylamine.[1]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of lansoprazole reference standard in the diluent (a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the lansoprazole sample in the diluent to achieve a target concentration.

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3] Lansoprazole is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Treat the drug solution with 0.01 N HCl.[6]

  • Base Hydrolysis: Treat the drug solution with 2 N NaOH.[6]

  • Oxidative Degradation: Treat the drug solution with 2% H₂O₂.[6]

  • Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 60°C).[7]

  • Photolytic Degradation: Expose the drug solution to UV light.[7]

Samples are collected at various time points, neutralized if necessary, and diluted to the appropriate concentration before HPLC analysis.

Data Presentation

The following tables summarize the typical quantitative data obtained during the validation of a stability-indicating assay for lansoprazole.

Table 1: Chromatographic System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Lansoprazole) ≤ 2.01.1
Theoretical Plates (Lansoprazole) > 20008500
Resolution (between Lansoprazole and nearest impurity) > 2.03.5
%RSD for replicate injections ≤ 2.0%0.5%

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% Degradation of LansoprazoleMajor Degradation Products
Acidic (0.1 N HCl) 8 hoursSignificant degradationLansoprazole Sulfide, Lansoprazole Sulfone
Alkaline (0.1 N NaOH) 8 hoursSignificant degradationVarious degradation products
Oxidative (3% H₂O₂) 24 hoursSignificant degradationLansoprazole N-oxide
Thermal (80°C) 48 hoursMinimal degradation-
Photolytic (UV light) 7 daysMinimal degradation-

Note: The percentage of degradation can vary depending on the exact stress conditions applied.

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies where the main peak is well-resolved from all degradation products.[3]

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient of >0.999 is typically achieved for lansoprazole and its impurities.[3][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies at different concentration levels, with acceptance criteria of 98-102%.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with an acceptance criterion of RSD ≤ 2.0%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

The following diagrams illustrate the key processes in the development of a stability-indicating assay for lansoprazole.

experimental_workflow start Start: Define Analytical Target Profile method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev forced_deg Forced Degradation Studies method_dev->forced_deg stress_conditions Acid, Base, Oxidation, Thermal, Photolytic Stress forced_deg->stress_conditions sample_analysis Sample Analysis by HPLC stress_conditions->sample_analysis peak_purity Peak Purity Assessment sample_analysis->peak_purity method_validation Method Validation (ICH Guidelines) peak_purity->method_validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness final_method Final Stability-Indicating Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

Caption: Experimental workflow for developing a stability-indicating assay.

forced_degradation_logic drug_substance Lansoprazole Drug Substance stress_conditions Application of Stress Conditions drug_substance->stress_conditions acid Acid Hydrolysis (e.g., 0.1 N HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 N NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis Light) stress_conditions->photolytic analysis Analysis of Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis

Caption: Logical relationship of forced degradation studies.

Conclusion

The development and validation of a stability-indicating assay are paramount for ensuring the quality, safety, and efficacy of lansoprazole. The HPLC method described, when properly validated, can reliably separate and quantify lansoprazole in the presence of its impurities and degradation products. This allows for the accurate assessment of the drug's stability and the control of impurities within acceptable limits throughout its shelf life.

References

Application Note: A Stability-Indicating UPLC Method for the Analysis of Lansoprazole and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used for the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Like other substituted benzimidazoles, lansoprazole is susceptible to degradation under certain environmental conditions. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the conduct of forced degradation studies to understand the intrinsic stability of a drug substance, establish its degradation pathways, and develop stability-indicating analytical methods.[2][3]

This application note details a comprehensive protocol for conducting forced degradation studies on lansoprazole and provides a validated, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of lansoprazole and its degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method. Lansoprazole is known to be particularly labile in acidic and oxidative conditions.[4][5]

Summary of Lansoprazole Degradation Behavior

Lansoprazole shows significant degradation under acidic, basic, neutral hydrolytic, and oxidative stress conditions.[6][7] However, it is generally found to be stable under thermal and photolytic stress.[6][7] The primary degradation pathways often involve the scission of the sulfoxide bridge, leading to the formation of corresponding pyridine and benzimidazole derivatives, such as lansoprazole sulfide and lansoprazole sulfone.

Protocol 1: Forced Degradation of Lansoprazole

This protocol outlines the conditions for inducing the degradation of lansoprazole under various stressors as per ICH guidelines.[2]

1. Materials and Reagents:

  • Lansoprazole Bulk Drug

  • Hydrochloric Acid (HCl), Analytical Grade

  • Sodium Hydroxide (NaOH), Analytical Grade

  • Hydrogen Peroxide (H₂O₂), 30%

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Purified Water (Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and reflux condenser

2. Stock Solution Preparation:

  • Prepare a stock solution of lansoprazole at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[2]

3. Stress Conditions:

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.02 N HCl to achieve a final drug concentration of ~0.5 mg/mL in 0.01 N HCl.[2]

    • Keep the solution at room temperature and monitor the degradation over 1 hour.[2]

    • After the desired degradation is achieved (typically 5-20%), neutralize the solution with an equivalent amount of 0.01 N NaOH.

    • Dilute the resulting solution with the mobile phase to a final concentration suitable for UPLC analysis (e.g., 3-10 µg/mL).[2]

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 4 N NaOH to achieve a final drug concentration of ~0.5 mg/mL in 2 N NaOH.[2]

    • Keep the solution at room temperature and monitor the degradation over 72 hours.[2]

    • Neutralize the solution with an equivalent amount of 2 N HCl.

    • Dilute to the final analytical concentration with the mobile phase.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 4% H₂O₂ to achieve a final drug concentration of ~0.5 mg/mL in 2% H₂O₂.[2]

    • Keep the solution at room temperature and monitor for up to 1 hour.[2]

    • Dilute to the final analytical concentration with the mobile phase.

  • Neutral Hydrolysis:

    • Dilute the stock solution with an equal volume of purified water.

    • Reflux the solution at 60°C and monitor for up to 48 hours.[2]

    • Cool the solution and dilute to the final analytical concentration with the mobile phase.

  • Thermal and Photolytic Stress:

    • While lansoprazole is generally stable under these conditions, it is still necessary to perform the tests.[6][7]

    • Thermal: Expose the solid drug powder to 105°C for 14 hours.

    • Photolytic: Expose the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • After exposure, prepare solutions as described in the stock solution preparation and analyze.

Analytical Method: Stability-Indicating UPLC

A validated reversed-phase UPLC method is crucial for resolving lansoprazole from its process-related impurities and degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Lansoprazole Lansoprazole Bulk Drug/ Formulation Stock Prepare 1 mg/mL Stock Solution Lansoprazole->Stock Acid Acid Hydrolysis (0.01N HCl) Stock->Acid Base Base Hydrolysis (2N NaOH) Stock->Base Oxidation Oxidation (2% H2O2) Stock->Oxidation Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Neutralize Neutralize & Dilute to final concentration Acid->Neutralize Base->Neutralize Oxidation->Neutralize Neutral->Neutralize UPLC UPLC Analysis Neutralize->UPLC Data Data Acquisition & Processing UPLC->Data Results Results Data->Results Peak Identification, Quantification

Protocol 2: UPLC Analysis of Lansoprazole and Degradation Products

This protocol provides the chromatographic conditions for the separation and analysis.

1. Instrumentation and Columns:

  • UPLC System with a PDA/UV detector (e.g., Waters Acquity UPLC).

  • Column: Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm.[4]

2. Chromatographic Conditions:

  • Mobile Phase A: A mixture of a pH 7.0 phosphate buffer and methanol (90:10 v/v).[4] (Buffer: 20mM KH₂PO₄ with 8.0mL triethylamine per liter, adjusted to pH 7.0 with orthophosphoric acid).[4]

  • Mobile Phase B: A mixture of methanol and acetonitrile (50:50 v/v).[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Detection Wavelength: 285 nm.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 3.0 µL.[4]

  • Gradient Program:

Time (min)% Mobile Phase B
0.0120
2.030
5.050
6.070
8.570
9.520
11.020
(Adapted from a validated UPLC method).[4]

3. System Suitability:

  • Before sample analysis, perform system suitability tests. The resolution between lansoprazole and its closest eluting impurity should be greater than 2.0. The tailing factor for the lansoprazole peak should be less than 2.0, and the theoretical plates should be more than 2000.

Data Presentation and Results

The developed UPLC method effectively separates lansoprazole from its major degradation products formed under various stress conditions. The results of the forced degradation studies are summarized below.

Table 1: Summary of Forced Degradation Results for Lansoprazole

Stress ConditionReagent/ConditionDuration% Degradation (Approx.)Major Degradation Products Formed
Acidic 0.01 N HCl, RT1 hour~15-30%Lansoprazole Sulfide (DP-1), DP-2, DP-3[6]
Basic 2 N NaOH, RT72 hours~10-25%DP-4[6]
Oxidative 2% H₂O₂, RT1 hour~20-40%Lansoprazole Sulfone (DP-7), N-oxide (DP-6)[6]
Neutral Water, 60°C48 hours~5-15%DP-5[6]
Thermal 105°C (Solid)14 hours< 2%No significant degradation
Photolytic 1.2 M lux hrs (Solid)-< 2%No significant degradation

Note: DP numbers correspond to degradation products as identified in literature. The primary and well-known degradation products are Lansoprazole Sulfide and Lansoprazole Sulfone.

G

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[8] The performance of the method was confirmed for specificity, linearity, accuracy, precision, and robustness.[4]

Table 2: Summary of UPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of Lansoprazole.Method is specific.
Linearity (r²) > 0.999 for Lansoprazole and its impurities.r² ≥ 0.99
Accuracy (% Recovery) 97.8% to 102.6% for Lansoprazole.[4]98.0% - 102.0%
Precision (%RSD) < 2.0% for intra-day and inter-day precision.[9]%RSD ≤ 2.0%
LOD 0.12 µg/mL (Typical)Reportable
LOQ 0.36 µg/mL (Typical)Reportable
Robustness %RSD < 2.0% for deliberate changes in flow rate, pH, and mobile phase composition.[9]Method is robust.

This application note provides a detailed protocol for the forced degradation of lansoprazole and a robust, stability-indicating UPLC method for the analysis of the parent drug and its degradation products. The method is specific, accurate, precise, and linear, making it suitable for routine quality control, stability studies, and analytical method development in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for scientists and researchers involved in the development and analysis of lansoprazole formulations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Lansoprazole Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of lansoprazole and its impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] This distortion can compromise the accuracy of integration and reduce resolution between adjacent peaks.[3] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered tailing, although values up to 1.5 may be acceptable in some assays.[4]

Q2: Why is my lansoprazole peak, or one of its impurities, tailing?

The most common cause of peak tailing for basic compounds like lansoprazole is secondary interaction with the stationary phase.[1][3] Lansoprazole is a weak base, and its basic functional groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][4][5] This leads to a secondary, undesirable retention mechanism in addition to the primary reversed-phase retention, causing the peak to tail.[3][4]

Q3: Does peak tailing affect all my peaks or just specific ones?

This is a critical diagnostic question.

  • If only lansoprazole and other basic impurities are tailing: The issue is likely chemical in nature, related to secondary interactions with the column packing.[6]

  • If all peaks in the chromatogram are tailing: The problem is more likely mechanical or system-related. This could include issues like extra-column dead volume, a void at the head of the column, or a partially blocked frit.[2][7]

Q4: I'm seeing peak tailing. What is the very first thing I should check?

First, confirm if the issue affects all peaks or only specific basic compounds. If all peaks are tailing, investigate system issues like fittings and potential column voids.[6][7] If only basic compounds like lansoprazole are tailing, the quickest check is to evaluate your mobile phase pH. Lowering the mobile phase pH to below 3 is often a very effective way to reduce tailing by suppressing the ionization of silanol groups.[1][4][7]

Section 2: In-Depth Troubleshooting Guide

Part A: Chemical & Method-Related Issues

Q5: How does mobile phase pH affect peak tailing for lansoprazole?

Mobile phase pH is a critical factor. Residual silanol groups on silica columns have a pKa of approximately 3.5.[3]

  • At neutral or higher pH (e.g., pH > 4): Silanol groups are deprotonated and negatively charged (Si-O⁻). Since lansoprazole is a basic compound, it will be protonated and carry a positive charge, leading to a strong ion-exchange interaction that causes significant peak tailing.[3][6][8]

  • At low pH (e.g., pH < 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. This minimizes the secondary ionic interactions with the protonated lansoprazole molecule, resulting in a more symmetrical peak shape.[3][4][7]

Q6: What mobile phase additives can I use to improve peak shape?

Several additives can be incorporated into the mobile phase to reduce secondary interactions and improve the peak shape of lansoprazole and its impurities.

Table 1: Mobile Phase Additives to Mitigate Peak Tailing

Additive Typical Concentration Mechanism of Action Considerations
pH Modifiers (Acids)
Formic Acid / Acetic Acid 0.05 - 0.1% (v/v) Lowers mobile phase pH to < 3, protonating silanol groups and reducing ionic interactions.[7][9] MS-compatible. Formic acid provides a lower pH than acetic acid.[9]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v) Acts as both a pH modifier and an ion-pairing agent. It can mask silanol sites and pair with basic analytes.[9] Can cause ion suppression in MS detection.[9]
Buffers
Phosphate Buffer 10 - 50 mM Provides pH control and the buffer ions can compete with the analyte for active sites, masking silanol interactions.[7] Not volatile, so incompatible with MS detection. Can precipitate in high organic concentrations.
Ammonium Formate / Acetate 5 - 20 mM Provides pH control and increases the ionic strength of the mobile phase, which can help shield silanol interactions.[7][10] Excellent choice for LC-MS applications.[7]
Competing Bases
Triethylamine (TEA) 10 - 25 mM A basic amine that interacts strongly with active silanol sites, effectively blocking them from interacting with the analyte.[3][7][10] Can be difficult to remove from the column, potentially altering its selectivity permanently.[3] May suppress MS signals.[9]
Chelating Agents

| EDTA | ~1 mM | Binds to trace metal contaminants within the silica matrix, which can otherwise increase the acidity of silanol groups.[11][12] | Not MS-compatible. Medronic acid can be an MS-compatible alternative.[13] |

Q7: Could my sample preparation be causing the peak tailing?

Yes, two common sample-related issues can cause peak tailing:

  • Sample Overload: Injecting too much analyte mass or volume can saturate the stationary phase, leading to peak distortion.[2][7] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[3]

  • Strong Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, particularly for early eluting peaks.[2][3] The ideal practice is to dissolve your sample directly in the initial mobile phase.[3]

Part B: Column-Related Issues

Q8: How do I choose the right HPLC column to prevent peak tailing for lansoprazole?

Column selection is paramount for analyzing basic compounds. Modern columns are designed to minimize the issues that cause peak tailing.

Table 2: HPLC Column Selection Guide for Basic Compounds like Lansoprazole

Column Type Key Feature Best For... Limitations
High-Purity, "Type B" Silica Low metal content and reduced number of acidic silanol sites compared to older "Type A" silica.[1][10] General purpose analysis of basic compounds, providing significantly better peak shape than older columns. Still possesses some residual silanol activity.
End-Capped Columns Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilyl) to make them inert.[4][7] Routine analysis of basic compounds where silanol interactions are a known problem. Most modern columns are end-capped.[14] End-capping is never 100% complete due to steric hindrance, so some active sites may remain.[4]
Hybrid Particle Technology Stationary phase is a hybrid of silica and organosiloxane materials. Providing excellent peak shape for bases across a wider pH range (e.g., 1-12), offering more flexibility in method development.[1][10] May have different selectivity compared to 100% silica-based columns.

| Polar-Embedded Phases | A polar functional group (e.g., amide, carbamate) is embedded within the C8 or C18 chain. | Shielding residual silanols from interacting with basic analytes, leading to highly symmetric peaks even at mid-range pH.[8] | Can have reduced retention for very non-polar compounds. |

Q9: My column was working perfectly, but now it's causing peak tailing. What happened?

Column performance can degrade over time. If a previously reliable column starts producing tailing peaks, consider these possibilities:

  • Column Contamination: Strongly retained impurities from previous samples may have accumulated at the column inlet, creating active sites. Try flushing the column with a strong solvent.[2][15]

  • Column Void: High pressure or pH extremes can cause the packed bed of silica to settle or dissolve, creating a void at the inlet.[7] This disrupts the sample band and causes tailing. A void can sometimes be fixed by reversing the column (if permitted by the manufacturer) and flushing it to waste.[4] Using a guard column is a good preventative measure.[7][15]

  • Frit Blockage: Particulate matter from the sample or system can block the inlet frit, leading to poor peak shape.[4] Filtering samples and using an in-line filter can prevent this.[7]

Part C: System & Hardware Issues

Q10: How can I check for and fix extra-column volume?

Extra-column volume refers to any volume the sample passes through outside of the column itself (e.g., injector, tubing, detector cell).[8] Excessive volume causes band broadening and can contribute to peak tailing, especially for early eluting peaks.[7]

  • Check and Fix:

    • Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector to an absolute minimum.[8]

    • Fittings: Ensure all fittings are properly seated and that there are no gaps between the tubing end and the bottom of the port. Improperly fitted connections can create significant dead volume.[6]

Section 3: Key Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol helps determine the optimal mobile phase pH to minimize peak tailing for lansoprazole.

  • Prepare Mobile Phase A (Aqueous):

    • Condition 1 (Low pH): Prepare 0.1% Formic Acid in water. This will yield a pH of approximately 2.8.

    • Condition 2 (Neutral pH): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • Prepare Sample: Dissolve lansoprazole standard in a small amount of organic solvent and dilute to the working concentration with the initial mobile phase composition (e.g., 80:20 Aqueous:Organic).

  • Chromatographic Conditions:

    • Column: Use a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: 285 nm.[16][17]

    • Gradient/Isocratic: Use your standard method conditions.

  • Execution:

    • Equilibrate the system thoroughly with the mobile phase from Condition 1.

    • Inject the sample and record the chromatogram.

    • Flush the system and column extensively, then equilibrate with the mobile phase from Condition 2.

    • Inject the sample and record the chromatogram.

  • Evaluation: Compare the peak asymmetry factor for the lansoprazole peak under both pH conditions. A significant improvement (As closer to 1.0) is expected at the lower pH.

Protocol 2: Column Health Check for Silanol Activity

This protocol can be used to determine if a column has degraded by comparing its performance to a new, equivalent column.

  • Select a Basic Probe: Use a simple basic compound known to be sensitive to silanol activity, such as amitriptyline or nortriptyline.[14]

  • Prepare Mobile Phase: Prepare a mobile phase known to induce tailing, for example, 80:20 Methanol:25mM KH₂PO₄ buffer, pH 6.0.[14]

  • Prepare Sample: Dissolve the basic probe in the mobile phase at a suitable concentration for UV detection.

  • Execution:

    • Install the suspect (old) column and equilibrate it with the mobile phase.

    • Inject the basic probe sample and record the chromatogram. Calculate the asymmetry factor.

    • Replace the suspect column with a new column of the same type. Equilibrate thoroughly.

    • Inject the basic probe sample and record the chromatogram. Calculate the asymmetry factor.

  • Evaluation: A significantly higher asymmetry factor on the old column compared to the new one indicates degradation, such as contamination or loss of bonded phase, leading to increased silanol activity.

Section 4: Visual Guides

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) q1 Are ALL peaks tailing? start->q1 a1_yes System / Mechanical Issue q1->a1_yes Yes a1_no Chemical / Method Issue (Lansoprazole & other bases) q1->a1_no No check_dead_volume Check for Extra-Column Dead Volume (fittings, tubing length/ID) a1_yes->check_dead_volume check_column_void Check for Column Void or Blocked Frit a1_yes->check_column_void fix_hardware Fix connections, use shorter/narrower tubing, replace column/frit check_dead_volume->fix_hardware check_column_void->fix_hardware check_sample Check Sample Prep a1_no->check_sample check_method Check Method Parameters a1_no->check_method check_column Check Column Chemistry a1_no->check_column sample_overload Dilute sample or reduce injection volume (Test for overload) check_sample->sample_overload sample_solvent Dissolve sample in mobile phase check_sample->sample_solvent lower_ph Lower Mobile Phase pH (< 3) (e.g., use 0.1% Formic Acid) check_method->lower_ph add_competitor Add Competing Base (TEA) or Increase Buffer Strength check_method->add_competitor use_endcapped Use High-Purity, End-Capped, or Hybrid Column check_column->use_endcapped

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Caption: Secondary ionic interaction causing peak tailing.

References

preventing on-column degradation of lansoprazole during HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the on-column degradation of lansoprazole during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides

Issue: Peak Tailing or Splitting for Lansoprazole

Possible Cause: On-column degradation of lansoprazole due to interaction with acidic sites on the silica-based column packing.

Solution:

  • Mobile Phase pH Adjustment:

    • Ensure the mobile phase pH is neutral to slightly basic (pH 7.0 - 7.6). Lansoprazole is highly unstable in acidic conditions.[1][2]

    • Use a buffer such as phosphate buffer to maintain a stable pH throughout the analysis.[1][3]

  • Column Selection:

    • Utilize a modern, high-purity silica column (Type B) with end-capping to minimize exposed silanol groups.

    • Consider using a column with a different stationary phase, such as a C8 or a phenyl column, to alter selectivity and reduce problematic secondary interactions.

  • Sample Diluent:

    • Prepare the sample in a diluent with a pH that ensures lansoprazole stability. A diluent on the basic side can prevent degradation before injection.[1]

Issue: Appearance of Unknown Peaks or Gradual Decrease in Lansoprazole Peak Area

Possible Cause: Degradation of lansoprazole in the sample solution or on the column during the analytical run.

Solution:

  • Sample Preparation and Storage:

    • Prepare samples fresh and analyze them promptly. The stability of lansoprazole in solution can be limited.[3]

    • If immediate analysis is not possible, store samples at refrigerated temperatures (2-8 °C) and protect them from light to slow down degradation.

    • A study on an improved USP method suggested that changing the diluent pH can improve sample solution stability, removing the need for immediate injection.

  • Mobile Phase Optimization:

    • De-gas the mobile phase thoroughly to prevent oxidative degradation.

    • Consider the addition of antioxidants to the mobile phase, although this should be validated to ensure no interference with the analysis.

  • Method Parameters:

    • Minimize the run time to reduce the residence time of lansoprazole on the column.

    • Lowering the column temperature can sometimes reduce the rate of on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of lansoprazole degradation during HPLC analysis?

Lansoprazole is a substituted benzimidazole that is inherently unstable in acidic environments. The primary causes of degradation during HPLC analysis are:

  • Acidic Mobile Phase: An acidic pH can lead to rapid degradation of the molecule.

  • Active Sites on the Column: Exposed silanol groups on the surface of silica-based columns can act as acidic sites, promoting on-column degradation.

  • Sample Diluent pH: If the sample is dissolved in an acidic diluent, degradation can occur before the sample is even injected.

  • Oxidation: Lansoprazole can be susceptible to oxidative degradation.[1]

  • Hydrolysis: The molecule can also undergo hydrolytic degradation.[4]

Q2: What is the ideal pH for the mobile phase to prevent lansoprazole degradation?

To ensure the stability of lansoprazole, a mobile phase with a neutral to slightly alkaline pH is recommended. A pH range of 7.0 to 7.6 has been shown to be effective in preventing degradation.[1][2] It is crucial to use a buffer to maintain a consistent pH throughout the chromatographic run.

Q3: What are the common degradation products of lansoprazole observed in HPLC?

Forced degradation studies have identified several degradation products of lansoprazole under various stress conditions (acid, base, oxidation, etc.). Common degradation products include lansoprazole sulfone and lansoprazole sulfide.[5] Under acidic conditions, significant degradation occurs, leading to the formation of various other impurities.[2][4]

Q4: Can the choice of HPLC column affect lansoprazole stability?

Yes, the choice of column is critical. Modern, high-purity silica-based columns with end-capping are preferred as they have fewer free silanol groups, which can cause on-column degradation. If peak shape issues persist, consider columns with alternative stationary phases.

Q5: How can I ensure the stability of my lansoprazole sample before injection?

To maintain sample integrity before injection:

  • Prepare samples in a neutral or slightly basic diluent.

  • Analyze samples as soon as possible after preparation.

  • If storage is necessary, keep the samples refrigerated and protected from light.

  • One study suggests that modifying the diluent pH can significantly improve the stability of the sample solution.

Data Presentation

Table 1: Recommended HPLC Method Parameters for Stable Analysis of Lansoprazole

ParameterRecommended ConditionRationaleReference
Mobile Phase pH 7.0 - 7.6Prevents acid-catalyzed degradation of lansoprazole.[1][2]
Buffer Phosphate bufferMaintains a stable pH throughout the analysis.[1][3]
Column Type High-purity, end-capped C18 or C8Minimizes interaction with acidic silanol groups.
Sample Diluent Neutral to slightly basicEnsures stability of lansoprazole in solution before injection.[1]
Detection Wavelength 285 nmCommonly used wavelength for the detection of lansoprazole.[4][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lansoprazole

This protocol is based on a validated UPLC method for the determination of lansoprazole and its impurities.[1]

  • Chromatographic System:

    • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase A: 20mM KH₂PO₄ buffer with 8 ml of triethylamine in 1000 ml of water, pH adjusted to 7.0 with orthophosphoric acid, mixed with methanol in a 90:10 (v/v) ratio.[1]

    • Mobile Phase B: Methanol and acetonitrile in a 50:50 (v/v) ratio.[1]

    • Gradient Program: (A specific gradient program would be detailed in the original publication)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection: 285 nm

  • Sample Preparation:

    • Diluent: A diluent with a basic pH should be used.[1]

    • Prepare a stock solution of lansoprazole in the diluent.

    • Further dilute the stock solution to the desired concentration for analysis.

Visualizations

Lansoprazole Degradation Pathway

Lansoprazole_Degradation cluster_conditions Stress Conditions Lansoprazole Lansoprazole Degradation_Products Degradation Products (e.g., Lansoprazole Sulfide, Lansoprazole Sulfone, other impurities) Lansoprazole->Degradation_Products Degradation Acid Acidic Conditions (e.g., Low pH mobile phase, exposed silanols) Oxidation Oxidative Stress Hydrolysis Hydrolytic Stress Troubleshooting_Workflow Start Start: Peak Tailing or Loss of Peak Area Check_pH Check Mobile Phase pH (Is it 7.0-7.6?) Start->Check_pH Adjust_pH Adjust pH to 7.0-7.6 using a buffer Check_pH->Adjust_pH No Check_Column Evaluate Column (Is it high-purity, end-capped?) Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a high-purity, end-capped column Check_Column->Change_Column No Check_Sample_Prep Review Sample Preparation (Freshly prepared? Appropriate diluent?) Check_Column->Check_Sample_Prep Yes Change_Column->Check_Sample_Prep Modify_Sample_Prep Prepare fresh samples in a neutral/basic diluent Check_Sample_Prep->Modify_Sample_Prep No End_Bad Further Investigation Needed Check_Sample_Prep->End_Bad Yes End_Good Problem Resolved Modify_Sample_Prep->End_Good

References

column selection guide for challenging lansoprazole impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with lansoprazole impurity profiling by HPLC.

Troubleshooting Guide: Column Selection and Method Development

Issue: Poor resolution between lansoprazole and its impurities.

Possible Causes:

  • Inappropriate column chemistry.

  • Suboptimal mobile phase composition.

  • Inadequate method parameters (e.g., gradient slope, flow rate).

Solutions:

  • Column Selection: C18 columns are the most frequently used stationary phases for lansoprazole impurity analysis.[1][2][3][4][5][6][7][8][9][10] For improved resolution, consider using columns with advanced particle technologies such as fused-core (e.g., Ascentis® Express C18) or sub-2 µm particles for UHPLC applications (e.g., Waters Acquity BEH C18).[9] These columns can provide higher efficiency and better separation of closely eluting impurities.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the aqueous portion of the mobile phase is critical. Buffers such as ammonium acetate or phosphate are commonly used to control the pH.[3][4][7][9][10] A systematic evaluation of a pH range (e.g., 5.0 to 7.0) can help optimize the separation.[6]

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers.[1][2][3][4][5][7][8][9][10] The choice and proportion of the organic solvent can significantly impact selectivity. A gradient elution is often necessary to resolve all impurities.[3][4][7][8][9][10]

  • Method Parameters:

    • Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

    • Flow Rate: Lowering the flow rate can increase efficiency, but will also increase the run time.

    • Temperature: Column temperature affects viscosity and selectivity. A typical starting point is ambient temperature, but it can be optimized (e.g., 40-45 °C) to improve peak shape and resolution.[7][9]

Issue: Long analysis run times.

Possible Cause:

  • Use of older HPLC methods with long columns and large particle sizes.

Solutions:

  • Modern Column Technology: Transition from traditional fully porous silica columns (e.g., 5 µm) to columns with fused-core or sub-2 µm particles. These columns allow for higher flow rates and shorter column lengths without sacrificing resolution, significantly reducing run times.[6] For example, a rapid resolution method using a Zorbax Eclipse XDB C18 column (4.6 x 50 mm, 1.8 µm) achieved a total separation time of approximately 3 minutes.[6]

  • Method Optimization: Re-evaluate the gradient profile and flow rate. A steeper gradient or an increased flow rate can shorten the analysis time, but care must be taken to ensure that resolution is not compromised.

Issue: Sample instability during analysis.

Possible Cause:

  • Lansoprazole is known to be unstable in certain diluents, leading to the formation of degradation products during the analytical run.

Solutions:

  • Diluent Selection: The pH of the diluent is a critical factor. A change in diluent pH can significantly improve the stability of the sample solution, removing the need for immediate injection after preparation.

  • Autosampler Temperature: Maintaining the sample at a low temperature (e.g., 5 °C or refrigerator temperature) in the autosampler can minimize degradation during the sequence run.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column for lansoprazole impurity profiling?

A C18 reversed-phase column is the most common and a reliable starting point.[1][2][3][4][5][6][7][8][9][10] A standard dimension such as 250 mm x 4.6 mm with a 5 µm particle size is a conventional choice.[1][2][3][4][5][8] However, for faster and more efficient separations, it is recommended to start with a column based on modern particle technology, such as a fused-core C18 column.

Q2: How can I resolve the known impurities of lansoprazole?

Successful resolution of lansoprazole from its known impurities, including sulfide and sulfone analogs, often requires a gradient elution method.[3][4][6][8] The mobile phase typically consists of an aqueous buffer (e.g., 10 mM ammonium acetate or a phosphate buffer) and an organic solvent like acetonitrile or methanol.[3][4][6][7][9][10] Fine-tuning the gradient profile and the pH of the aqueous phase is crucial for achieving optimal separation.

Q3: My method works for the assay, but not for impurity profiling. What should I do?

Historically, separate methods for assay and impurity analysis of lansoprazole were common due to different concentration requirements. Modern, highly sensitive HPLC and UHPLC methods using advanced column technology can allow for the simultaneous determination of assay and impurities in a single run. This can be achieved by using a column that provides high resolution and sensitivity, allowing for a wide linear range from the limit of quantitation for impurities to the assay concentration.

Q4: What are the critical parameters to consider during forced degradation studies of lansoprazole?

Lansoprazole is susceptible to degradation under acidic, basic, and oxidative stress conditions, while it is generally stable under thermal and photolytic conditions.[3][4] Therefore, it is essential to use a stability-indicating method that can separate the resulting degradation products from the parent drug and from each other. The choice of column and mobile phase should be robust enough to handle the complex mixtures generated during these studies.

Data and Protocols

Table 1: Comparison of HPLC Columns Used for Lansoprazole Impurity Analysis
Column NameStationary PhaseDimensions (mm)Particle Size (µm)Key Application/Advantage
Inspire grace C18C18250 x 4.55Standard RP-HPLC method development.[1][2][5]
Hiber Purospher C18C18250 x 4.65Separation of degradation products in forced degradation studies.[3][4]
Ascentis® Express C18Fused-Core C18-2.7Improved resolution, sensitivity, and faster run times compared to traditional 5 µm columns.
Zorbax Eclipse XDB C18C1850 x 4.61.8Rapid resolution method with a short run time of ~3 minutes.[6]
Gemini-NX C18C1850 x 4.63.5Used for the elution of oxidative degradation impurities.[7]
Inertsil ODS-3VC18150 x 4.65Determination of toxic impurities in lansoprazole.[10]
Luna Omega C18 PolarPolar C18100 x 2.11.6UHPLC separation of lansoprazole and its degradation products.[9]
Experimental Protocol Example: Gradient HPLC Method for Forced Degradation Studies

This protocol is a representative example based on published methods.[3][4]

  • Column: Hiber Purospher, C18 (250 x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase A: 10 mM Ammonium Acetate.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: 285 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • A time-based gradient should be developed to ensure the separation of all degradation products. A typical starting point would be a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute strongly retained impurities, followed by a re-equilibration step.

Visual Guides

ColumnSelectionWorkflow start_node Start: Impurity Profiling Task process_node Select C18 Column (e.g., 250x4.6mm, 5µm) start_node->process_node Initial Column Choice decision_node Resolution Adequate? end_node Optimized Method decision_node->end_node Yes issue_node Poor Resolution/ Long Run Time decision_node->issue_node No process_node->decision_node Run Initial Method process_node2 Optimize Mobile Phase (pH, Organic Modifier) issue_node->process_node2 decision_node2 Resolution Improved? process_node2->decision_node2 decision_node2->end_node Yes process_node3 Switch to Advanced Column (Fused-Core or UHPLC) decision_node2->process_node3 No process_node3->decision_node Re-evaluate

Caption: A workflow diagram for selecting an appropriate HPLC column for lansoprazole impurity profiling.

TroubleshootingLogic cluster_resolution Poor Resolution cluster_runtime Long Run Time cluster_instability Sample Instability problem_node problem_node cause_node cause_node solution_node solution_node problem_node1 Poor Resolution cause_node1 Inappropriate Column Chemistry problem_node1->cause_node1 Caused by cause_node2 Suboptimal Mobile Phase problem_node1->cause_node2 Caused by solution_node1 Use Fused-Core or UHPLC C18 Column cause_node1->solution_node1 Solution solution_node2 Optimize pH and Organic Modifier Ratio cause_node2->solution_node2 Solution problem_node2 Long Run Time cause_node3 Legacy HPLC Method problem_node2->cause_node3 Caused by solution_node3 Adopt UHPLC or Rapid Resolution Columns cause_node3->solution_node3 Solution problem_node3 Sample Instability cause_node4 Inappropriate Diluent problem_node3->cause_node4 Caused by solution_node4 Optimize Diluent pH and Use Low Autosampler Temp cause_node4->solution_node4 Solution

References

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Lansoprazole Thiadiazine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Lansoprazole and its thiadiazine impurity against alternative analytical techniques. The validation of the HPLC method is presented in accordance with the International Council for Harmonisation (ICH) guidelines, with supporting experimental data and detailed protocols.

Introduction

Lansoprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. One such critical degradation product, formed under basic conditions, is a thiadiazine derivative: 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[1][2]imidazo[2,1-b]benzo[1][2]imidazo[2,1-d][2][3][4]thiadiazine.[2][3] The development and validation of a stability-indicating analytical method are crucial for ensuring the quality, safety, and efficacy of Lansoprazole drug products. This guide focuses on the validation of an HPLC method designed for this purpose and compares its performance with other analytical approaches.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] The ICH guidelines provide a framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[4][5][6][7][8]

Comparison of Analytical Methods

While HPLC is a widely used technique for the analysis of Lansoprazole and its impurities, other methods such as Ultra-Performance Liquid Chromatography (UPLC) and UV-Visible Spectrophotometry have also been reported.[9]

Parameter Stability-Indicating HPLC UPLC UV-Visible Spectrophotometry
Specificity High; capable of resolving the API from all known impurities and degradation products.Very High; offers superior resolution and shorter run times compared to HPLC.[1][10]Low; lacks the specificity to distinguish between the API and its impurities, which often have overlapping absorption spectra.[9]
Sensitivity High; with Limits of Detection (LOD) and Quantitation (LOQ) typically in the range of 0.005% to 0.01% for impurities.[11][12]Very High; generally offers higher sensitivity than HPLC.Moderate; less sensitive compared to chromatographic methods.
Analysis Time Moderate; typical run times can range from 20 to 60 minutes.[4]Fast; significantly shorter analysis times, often under 10 minutes.Very Fast; analysis can be completed in a few minutes.
Instrumentation Cost ModerateHighLow
Solvent Consumption ModerateLowVery Low
Application Routine quality control, stability studies, impurity profiling.High-throughput screening, routine analysis with improved efficiency.Primarily for assay of the pure drug substance where interference from impurities is minimal.

Experimental Protocols for HPLC Method Validation

The following protocols are based on established methodologies for the validation of a stability-indicating HPLC method for Lansoprazole and its thiadiazine impurity as per ICH guidelines.

1. System Suitability:

  • Objective: To ensure the chromatographic system is suitable for the intended analysis.

  • Procedure:

    • Prepare a standard solution of Lansoprazole and a resolution solution containing Lansoprazole and the thiadiazine impurity.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) for the peak area, theoretical plates, and tailing factor for the Lansoprazole peak.

    • Inject the resolution solution and determine the resolution between the Lansoprazole and thiadiazine impurity peaks.

  • Acceptance Criteria: RSD for peak area < 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0, and resolution > 2.0.

2. Specificity (Forced Degradation Study):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Procedure:

    • Subject Lansoprazole samples to stress conditions: acid hydrolysis (e.g., 0.1 N HCl at 80°C), base hydrolysis (e.g., 0.1 N NaOH at 80°C), oxidative degradation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 105°C for 24 hours), and photolytic degradation (e.g., exposure to UV light).[1][10]

    • Analyze the stressed samples using the developed HPLC method.

    • Assess the peak purity of the Lansoprazole peak using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.[10][11]

  • Acceptance Criteria: The method should be able to separate the degradation products from the main Lansoprazole peak, and the peak purity angle should be less than the purity threshold.

3. Linearity:

  • Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response.

  • Procedure:

    • Prepare a series of at least five solutions of Lansoprazole and the thiadiazine impurity over a concentration range (e.g., LOQ to 150% of the target concentration).[12]

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare a placebo mixture and spike it with known amounts of Lansoprazole and the thiadiazine impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[11][13]

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of Lansoprazole spiked with the thiadiazine impurity at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision & different analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the replicate measurements should be ≤ 2.0%.[10]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the response. Typically, a S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[12]

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations in chromatographic conditions such as:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the resolution between critical peaks should be maintained.[13]

Data Presentation

Table 1: Summary of Validation Parameters for the Stability-Indicating HPLC Method

Validation ParameterAcceptance CriteriaTypical Results
System Suitability
- Tailing Factor≤ 2.01.2
- Theoretical Plates> 20008500
- RSD of Peak Area≤ 2.0%0.8%
- Resolution> 2.03.5
Specificity No interference at the retention time of the analyte. Peak purity angle < Peak purity threshold.Complies
Linearity
- Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.9%
- Intermediate Precision≤ 2.0%1.1%
LOD S/N ratio ≥ 3:10.005%
LOQ S/N ratio ≥ 10:10.015%
Robustness System suitability parameters met under all varied conditions.Complies

Visualizations

Stability_Indicating_HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report Generation robustness->validation_report end End: Method Validated validation_report->end

Caption: Workflow for the validation of a stability-indicating HPLC method.

ICH_Validation_Parameters main ICH Q2(R1) Validation Parameters specificity Specificity main->specificity linearity Linearity main->linearity range_node Range main->range_node accuracy Accuracy main->accuracy precision Precision main->precision detection_limit Detection Limit (LOD) main->detection_limit quantitation_limit Quantitation Limit (LOQ) main->quantitation_limit robustness Robustness main->robustness

References

comparative analysis of UPLC versus HPLC for lansoprazole impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

In the pharmaceutical industry, ensuring the purity and safety of drug substances is paramount. For proton pump inhibitors like lansoprazole, rigorous impurity profiling is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) has long been the standard for this purpose, but Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative. This guide provides a comparative analysis of UPLC and HPLC for the impurity profiling of lansoprazole, supported by experimental data and detailed methodologies.

Executive Summary

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of lansoprazole and its impurities.[1][2][3] The primary benefits of UPLC include substantially shorter analysis times, improved resolution, and enhanced sensitivity, which allows for the detection of trace-level impurities that might be missed by HPLC.[1][4] Furthermore, UPLC systems operate with lower solvent consumption, leading to cost savings and a reduced environmental footprint.[1][2] While HPLC remains a robust and reliable technique, UPLC provides a more efficient and sensitive approach for the stringent demands of pharmaceutical quality control.

Performance Comparison: UPLC vs. HPLC

The key performance differences between UPLC and HPLC for lansoprazole impurity profiling are summarized in the table below. Data has been compiled from various validated methods to provide a representative comparison.

ParameterUPLCHPLC
Analysis Time ~11 minutes[5]30 - 60 minutes
Resolution Enhanced resolution between closely eluting impurities[4]Adequate, but may require longer run times for complex separations
Sensitivity (LOD/LOQ) Lower limits of detection and quantification[4][6]Generally higher LOD and LOQ compared to UPLC
Solvent Consumption Significantly reduced (up to 80% less than HPLC)[3]Higher due to longer run times and larger column dimensions
System Backpressure High (up to 15,000 psi)[4]Lower (typically < 6,000 psi)
Column Particle Size < 2 µm[1][3]3 - 5 µm[1][4]

Experimental Protocols

Below are representative experimental methodologies for the analysis of lansoprazole and its related substances using both UPLC and HPLC.

UPLC Method for Lansoprazole and its Impurities [5][7]

  • Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)[8]

  • Mobile Phase A: 20mM KH2PO4 buffer (pH 7.0) and methanol (90:10 v/v)[5][7]

  • Mobile Phase B: Methanol and acetonitrile (50:50 v/v)[5][7]

  • Gradient Program: A time-based gradient is typically employed to ensure the separation of all impurities.

  • Flow Rate: 0.3 mL/min[5][9]

  • Detection Wavelength: 285 nm[5][7][9]

  • Column Temperature: 40°C[5]

  • Injection Volume: 1-5 µL

HPLC Method for Lansoprazole and its Impurities [10]

  • Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or Waters Symmetry C8 (250 x 4.6mm, 5µm)[10]

  • Mobile Phase A (Buffer): A mixture of potassium dihydrogen orthophosphate and dipotassium hydrogen phosphate, with pH adjusted to 7.4 with triethylamine.[10]

  • Mobile Phase B (Organic): Acetonitrile or a mixture of acetonitrile and methanol.[10]

  • Gradient Program: A gradient elution is used to separate lansoprazole from its impurities.

  • Flow Rate: 1.0 mL/min[11]

  • Detection Wavelength: 210 nm or 235 nm[10]

  • Column Temperature: Ambient

  • Injection Volume: 10-20 µL

Workflow for Lansoprazole Impurity Profiling

The following diagram illustrates the general workflow for the analysis of lansoprazole impurities using either UPLC or HPLC.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis (UPLC/HPLC) cluster_data Data Processing and Reporting A Weigh Lansoprazole Bulk Drug or Crush Tablets B Dissolve in appropriate diluent (e.g., ACN/Water) A->B C Filter the solution (0.22 µm syringe filter) B->C D Inject sample into the chromatograph C->D E Separation on the analytical column D->E F Detection of Lansoprazole and Impurities (UV Detector) E->F G Integrate peaks in the chromatogram F->G H Identify and quantify impurities G->H I Generate analysis report H->I

Workflow for Lansoprazole Impurity Analysis.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, lansoprazole is subjected to forced degradation under various stress conditions.[5][7] These studies are crucial for identifying potential degradation products that may arise during the shelf-life of the drug product. Common stress conditions include:

  • Acidic Hydrolysis: Treatment with hydrochloric acid.

  • Basic Hydrolysis: Treatment with sodium hydroxide.

  • Oxidative Degradation: Exposure to hydrogen peroxide.[5][7]

  • Thermal Degradation: Heating the sample.

  • Photolytic Degradation: Exposure to UV light.

A robust UPLC or HPLC method should be able to separate the main lansoprazole peak from all the degradation products formed under these stress conditions.[5][12]

Logical Relationship of Method Validation

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following diagram illustrates the key validation parameters and their relationships.

G MethodValidation Method Validation (ICH Guidelines) Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Accuracy Linearity->Precision LOD->LOQ

Key Parameters for Analytical Method Validation.

Conclusion

For the impurity profiling of lansoprazole, UPLC demonstrates clear advantages over HPLC in terms of speed, sensitivity, and efficiency.[1][2][3] The ability to achieve faster run times with improved resolution makes UPLC a highly attractive technique for high-throughput quality control laboratories.[4] While the initial investment in UPLC instrumentation may be higher, the long-term benefits of reduced analysis time, lower solvent consumption, and enhanced data quality provide a strong justification for its adoption in modern pharmaceutical analysis.[1][2] HPLC, however, remains a valid and widely used technique, particularly in laboratories where the high throughput of UPLC is not a primary requirement.

References

A Comparative Guide to the UPLC Analysis of Lansoprazole and its Thiadiazine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical quality control, the accurate and precise quantification of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Lansoprazole and its thiadiazine impurity against alternative analytical techniques. The presented data underscores the superior performance of UPLC in terms of speed, sensitivity, and resolution.

Quantitative Performance Data

The following table summarizes the accuracy and precision of a validated UPLC method for the determination of Lansoprazole and its impurities. The data demonstrates the method's reliability and suitability for routine quality control testing.

AnalyteSpiked Concentration (µg/mL)Recovered Concentration (µg/mL)% Recovery% RSD (Precision)
Lansoprazole400-97.8 - 102.6%0.6%
Impurity 11.2-93.5 - 106.5%< 2%
Impurity 21.2-93.5 - 106.5%< 2%
Impurity 31.2-93.5 - 106.5%< 2%
Thiadiazine Impurity Data not specified in the study, but the method is validated for all known impurities.
Impurity 41.2-93.5 - 106.5%< 2%

Data sourced from a validated stability-indicating UPLC method.[1] The precision of the related substances was determined by analyzing six individual preparations of Lansoprazole samples spiked with 0.30% of its four known impurities.[1]

Comparison with Alternative Methods

While High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for pharmaceutical analysis, UPLC technology offers significant advantages.[1] UPLC utilizes sub-2µm particle columns, which allows for higher separation efficiency, faster run times, and reduced solvent consumption compared to conventional HPLC methods.[1] For Lansoprazole and its impurities, several HPLC methods have been reported.[2][3][4][5] However, the validated UPLC method discussed here provides a total run time of 11.0 minutes, within which all impurities are well-separated, showcasing its efficiency.[1]

Experimental Workflow

The following diagram illustrates the key steps in the UPLC analysis of Lansoprazole and its impurities.

UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis sample_prep Prepare Lansoprazole Sample (400 µg/mL) uplc_system Waters Acquity UPLC System sample_prep->uplc_system Inject Sample mobile_phase_A Mobile Phase A: pH 7.0 Phosphate Buffer: Methanol (90:10 v/v) mobile_phase_A->uplc_system mobile_phase_B Mobile Phase B: Methanol:Acetonitrile (50:50 v/v) mobile_phase_B->uplc_system column Acquity BEH C18 Column (Sub-2µm particles) uplc_system->column gradient Gradient Elution column->gradient detection UV Detection at 285 nm gradient->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Lansoprazole & Impurities chromatogram->quantification

Caption: UPLC workflow for Lansoprazole impurity analysis.

Detailed Experimental Protocol: UPLC Method for Lansoprazole and its Impurities

This protocol is based on a validated stability-indicating UPLC method.[1][6][7]

1. Instrumentation:

  • Waters Acquity UPLC system equipped with a photodiode array detector.[1]

2. Chromatographic Conditions:

  • Column: Waters Acquity BEH C18, sub-2µm particle size.[1]

  • Mobile Phase A: A mixture of pH 7.0 phosphate buffer and methanol in a 90:10 (v/v) ratio.[1][6][7]

  • Mobile Phase B: A mixture of methanol and acetonitrile in a 50:50 (v/v) ratio.[1][6][7]

  • Gradient Program: A gradient program is utilized.[1][6][7]

  • Flow Rate: Not explicitly stated in the abstract, but is a key parameter in UPLC methods.

  • Detection Wavelength: 285 nm.[1][6]

  • Injection Volume: Not explicitly stated in the abstract.

3. Sample Preparation:

  • Lansoprazole Test Solution: A concentration of 400 μg/mL of Lansoprazole is prepared.[1]

  • Impurity Spiked Solution: A solution of Lansoprazole (400 μg/mL) is spiked with 1.2 μg/mL of each known impurity.[1]

4. Method Validation Parameters (as per ICH Guidelines): The method was validated for the following parameters:[1][6]

  • Specificity: The method is able to resolve the main peak from all degradation products and impurities.[1]

  • Linearity: The correlation coefficient for Lansoprazole and its related substances was >0.998.[1]

  • Accuracy: The recovery for Lansoprazole was between 97.8% and 102.6%, and for its impurities, it ranged from 93.5% to 106.5%.[1]

  • Precision: The %RSD for the peak area of each impurity was within 2%. The %RSD for Lansoprazole assay was 0.6% for method precision and 0.8% for intermediate precision.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These were established but specific values are not provided in the abstract.

  • Robustness and Ruggedness: The method was found to be robust and rugged.[1]

This UPLC method provides a rapid, specific, precise, and accurate tool for the quality control of Lansoprazole, ensuring the detection and quantification of the thiadiazine and other impurities. The significant reduction in analysis time and superior separation performance make it a highly effective alternative to traditional HPLC methods.[1]

References

linearity and range of an HPLC method for quantifying lansoprazole impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like lansoprazole is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for identifying and quantifying impurities. This guide provides a comparative analysis of various HPLC methods, focusing on linearity and range, crucial parameters for method validation and accuracy.

Performance Comparison of HPLC Methods

The following table summarizes the linearity and range of different HPLC methods developed for the quantification of lansoprazole and its impurities. This allows for a direct comparison of their performance characteristics.

Method TypeColumnLinearity RangeCorrelation Coefficient (r²)Key Advantages
Improved USP Method [1]Ascentis® Express Fused-Core® C180.05% to 150% of 100 mg/mL nominal concentration> 0.999Simultaneous assay and impurity analysis, faster run time (40 min vs. 60 min for original USP method)[1]
Quality by Design (QbD) RP-HPLC [2]Waters Symmetry C8, 250 x 4.6mm, 5µm50-150 µg/mlNot explicitly stated, but validated as per ICH guidelines[2]Rapid and specific for process-related impurities[2]
Stability-Indicating HPLC [3]Dikma Technologies Diamonsil C18, 5 μm 250 mm × 4.6 mm0.5~1.5 mg/mlNot explicitly stated, but validated for linearity[3]Good separation of lansoprazole and its related impurities A, B, C, D, and E[3]
Highly Sensitive HPLC for Toxic Impurities [4]Inertsil ODS-3V (150 x 4.6 mm, 5 µm)LOQ to 150% of specification≥ 0.99Specific for toxic impurities: 2,3-Dimethyl-4-nitropyridine N-oxide (DPN) and 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro ethoxy)pyridine hydrochloride (CTP)[4]
UPLC Method Waters Acquity BEH C18Not explicitly stated, but validated for linearityNot explicitly stated, but validated for linearityFaster analysis time and higher resolution compared to traditional HPLC

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for the key HPLC methods cited.

Improved USP Method[1]
  • Column: Ascentis® Express Fused-Core® C18

  • Mobile Phase: Gradient elution (details not fully specified in the provided text)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Detection: Not specified

  • Sample Concentration: Reduced from 250 mg/mL to 100 mg/mL[1]

  • Run Time: 40 minutes[1]

Quality by Design (QbD) RP-HPLC Method[2][3][7]
  • Column: Waters Symmetry C8, 250 x 4.6mm, 5µm[2]

  • Mobile Phase: Buffer and acetonitrile with gradient elution[2]

  • Flow Rate: 1.0 ml/min[2]

  • Injection Volume: 10 µL[2]

  • Detection Wavelength: 235 nm[2]

  • Column Temperature: Ambient[2]

Stability-Indicating HPLC Method[4]
  • Column: Dikma Technologies Diamonsil C18, 5 μm 250 mm × 4.6 mm[3]

  • Mobile Phase: pH 6.2 phosphate buffer solution and acetonitrile (65:35, v/v)[3]

  • Flow Rate: 1.2 ml/min[3]

  • Injection Volume: Not specified

  • Detection Wavelength: 285 nm[3]

  • Column Temperature: 25˚C[3]

Highly Sensitive HPLC Method for Toxic Impurities[5]
  • Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm)[4]

  • Mobile Phase:

    • Mobile Phase A: Buffer (1.36 g of Potassium dihydrogen orthophosphate and 1.74 g Dipotassium hydrogen phosphate in 1000 ml of water, pH adjusted to 7.4 with Triethylamine) and methanol (90:10 v/v)[4]

    • Mobile Phase B: Acetonitrile and Methanol (90:10 v/v)[4]

  • Elution: Gradient[4]

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Detection Wavelength: 210 nm[4]

Experimental and Logical Workflows

To visualize the processes involved in method development and sample analysis, the following diagrams illustrate a general experimental workflow and the logical relationship in a Quality by Design approach.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Lansoprazole Sample Solution inject Inject Samples and Standards prep_sample->inject prep_std Prepare Impurity Standard Solutions prep_std->inject prep_cal Prepare Calibration Standards prep_cal->inject hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) hplc_system->inject detect UV Detection inject->detect data_acq Data Acquisition detect->data_acq peak_int Peak Integration and Identification data_acq->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve quant Quantify Impurities cal_curve->quant report Generate Report quant->report

Caption: General Experimental Workflow for HPLC Analysis of Lansoprazole Impurities.

G cluster_qbd Quality by Design (QbD) Approach define_atp Define Analytical Target Profile (ATP) identify_cqa Identify Critical Quality Attributes (CQAs) of the Method define_atp->identify_cqa risk_assessment Risk Assessment (e.g., Fishbone Diagram) identify_cqa->risk_assessment doe Design of Experiments (DoE) (e.g., Box-Behnken design) risk_assessment->doe model Develop Method Model doe->model design_space Establish Design Space model->design_space control_strategy Define Control Strategy design_space->control_strategy validation Method Validation control_strategy->validation lifecycle Continual Improvement (Lifecycle Management) validation->lifecycle

Caption: Logical Relationship in a Quality by Design (QbD) Approach for Method Development.

References

comparative study of forced degradation behavior of lansoprazole and omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stability and degradation pathways of two widely used proton pump inhibitors, lansoprazole and omeprazole, under various stress conditions. This guide provides researchers, scientists, and drug development professionals with a comparative look at their degradation behavior, supported by experimental data and detailed methodologies.

Lansoprazole and omeprazole, both belonging to the class of proton pump inhibitors (PPIs), are extensively used in the treatment of acid-related gastrointestinal disorders. Despite their structural similarities, their stability profiles under forced degradation conditions exhibit notable differences. Understanding these differences is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This guide presents a comparative analysis of the forced degradation behavior of lansoprazole and omeprazole under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Comparative Degradation Behavior

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following table summarizes the comparative degradation behavior of lansoprazole and omeprazole under different stress conditions as reported in various studies.

Stress ConditionLansoprazole DegradationOmeprazole DegradationKey Observations
Acid Hydrolysis Significant degradation.[1][2]Extensive degradation, generally more rapid than lansoprazole.[3][4]Both drugs are highly labile in acidic environments, which is consistent with their mechanism of action requiring an acidic environment for conversion to the active form. Omeprazole appears to be more susceptible to acid-induced degradation.[4]
Base Hydrolysis Degradation observed.[1][5]Degradation observed, but generally more stable than in acidic conditions.[3][4]Both drugs show some degradation under basic conditions, though to a lesser extent than in acidic media.[1][4] A new impurity with a higher molecular weight has been identified for lansoprazole under basic degradation.[5][6]
Oxidative Stress Significant degradation.[1][7]Significant degradation.[3][4]Both lansoprazole and omeprazole are susceptible to oxidation, leading to the formation of multiple degradation products.[3][7]
Thermal Stress Generally stable.[1][7]Generally stable.[4][7]Both drugs exhibit good stability under thermal stress conditions in the solid state.[1][7]
Photolytic Stress Generally stable.[1][7]Generally stable.[7]Both drugs are found to be relatively stable when exposed to light.[1][7] However, degradation can be accelerated by solar simulator irradiation in aqueous solutions.[8][9][10]

Experimental Protocols

The following is a generalized experimental protocol for conducting forced degradation studies on lansoprazole and omeprazole, based on methodologies cited in the literature.

1. Preparation of Stock Solutions:

  • Prepare stock solutions of lansoprazole and omeprazole (typically 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.[2]

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N to 1 N HCl) at room temperature or elevated temperatures (e.g., 60°C) for a specified duration (e.g., 1 minute to 8 hours).[1][5]

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N to 2 N NaOH) at room temperature or elevated temperatures (e.g., 30°C to 80°C) for a specified duration (e.g., 6 to 8 hours).[1][2][5]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature for a specified duration (e.g., 2 hours).[1][4]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration (e.g., 14 hours).[1]

  • Photolytic Degradation: Expose the drug solution or solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[11][12]

  • The chromatographic separation is typically achieved on a C18 column.[7]

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Start Drug Substance (Lansoprazole/Omeprazole) StockSolution Prepare Stock Solution (e.g., 1 mg/mL) Start->StockSolution Stress Apply Stress Conditions StockSolution->Stress Acid Acid Hydrolysis (e.g., 1N HCl) Stress->Acid Base Base Hydrolysis (e.g., 1N NaOH) Stress->Base Oxidative Oxidative Stress (e.g., 6% H2O2) Stress->Oxidative Thermal Thermal Stress (e.g., 105°C) Stress->Thermal Photolytic Photolytic Stress (e.g., 1.2 million lux-hours) Stress->Photolytic Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize HPLC HPLC Analysis (C18 column) Neutralize->HPLC Detection Detection (UV/MS) HPLC->Detection Data Data Analysis & Characterization Detection->Data

Caption: Experimental workflow for the comparative forced degradation study of lansoprazole and omeprazole.

Degradation Pathways and Products

Both lansoprazole and omeprazole degrade to form a variety of products depending on the stress condition. Under acidic conditions, both drugs undergo a similar acid-catalyzed rearrangement to form the active sulfonamide species, which can further degrade.[13]

  • Omeprazole degradation products include omeprazole sulfide, omeprazole sulfone, and a cyclic sulfide.[3][14] Under acidic conditions, it can form 5-methoxy-1H-benzo[d]imidazole-2-thiol and 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole.[11]

  • Lansoprazole degradation can lead to lansoprazole sulfide (impurity A) and lansoprazole sulfone (impurity B).[9] Under acidic conditions, it can form 2-mercaptobenzimidazole and 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. Spontaneous degradation of lansoprazole can lead to 3H-benzimidazole-2-thione and 3H-benzimidazole-2-one.[11]

Conclusion

This comparative analysis reveals that both lansoprazole and omeprazole are susceptible to degradation under acidic, basic, and oxidative conditions, while they exhibit greater stability under thermal and photolytic stress. Omeprazole generally shows a higher lability in acidic media compared to lansoprazole. The understanding of these degradation behaviors, the identified degradation products, and the provided experimental framework is vital for the development of robust and stable pharmaceutical formulations of these important proton pump inhibitors. Further toxicological evaluation of the major degradation products is also recommended to ensure the safety profile of the drug products throughout their shelf life.[3][7]

References

Safety Operating Guide

Proper Disposal of Lansoprazole Thiadiazine Impurity: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of lansoprazole thiadiazine impurity, a crucial aspect of laboratory safety and chemical management for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure personnel safety and environmental compliance.

The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1][2] The impurity may be incinerated in a facility equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[1][2] It is imperative to follow all federal and local regulations concerning the disposal of this material.

Essential Safety and Handling Information

Proper handling and personal protective equipment are paramount when managing this compound waste. The following table summarizes key safety data.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate personal protective equipment, including tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and suitable gloves (PVC, neoprene, nitrile, or vinyl).[1][2][3]
Engineering Controls A laboratory fume hood or other form of local exhaust ventilation should be used to minimize inhalation of dust.[2][4]
Accidental Release Measures In case of a spill, keep unnecessary personnel away. Avoid inhalation of dust and do not touch damaged containers or spilled material without appropriate protective clothing. Sweep or vacuum up spilled material, avoiding dust generation.[1][2]
Storage Keep waste containers tightly closed in a dry and well-ventilated place.[2] Store away from strong acids and bases, sources of ignition, and direct sunlight.[4]
Environmental Precautions Avoid discharge of the material into drains, water courses, or onto the ground.[1]

Operational Plan for Disposal

The following step-by-step procedure outlines the process for the collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Waste Collection and Segregation

  • Collect all waste contaminated with this compound in a dedicated, compatible hazardous waste container.[5][6]

  • Ensure the container is made of a material that will not react with the waste.[5]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5] At a minimum, segregate acids, bases, flammables, oxidizers, and other reactive chemical waste.[5]

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with the words "HAZARDOUS WASTE" and the specific chemical name: "this compound".[6]

  • Include the approximate concentration and quantity of the waste.

  • The date of waste accumulation should also be clearly marked on the label.[5]

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[6]

  • The storage area should be well-ventilated.

  • Ensure the container is kept closed at all times except when adding waste.[5] Do not overfill containers; allow for expansion.[5]

Step 4: Arranging for Disposal

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service.

  • Provide them with all necessary information about the waste, as indicated on the label.

  • The waste will then be collected by a licensed hazardous material disposal company for final disposal, likely via incineration.[1][2]

Experimental Protocols

Based on the available safety data, in-laboratory treatment such as neutralization of this compound is not a recommended procedure. The standard and safest method of disposal is through a professional hazardous waste management service.[1][2] Attempting to neutralize or treat this specific chemical waste without a validated protocol could lead to unforeseen hazardous reactions.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Professional Disposal A Waste Generation: This compound B Step 1: Waste Collection & Segregation A->B C Step 2: Labeling 'HAZARDOUS WASTE' B->C D Step 3: Secure Storage in Satellite Accumulation Area C->D E Step 4: Contact EHS for Pickup D->E F Licensed Hazardous Waste Disposal Company E->F G Final Disposal: Incineration with Afterburner & Scrubber F->G

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.